7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Description
Properties
IUPAC Name |
7-bromo-4-methylpyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-11-7(12)4-13-6-2-5(9)3-10-8(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOVPUBJZCETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209601 | |
| Record name | 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122450-97-9 | |
| Record name | 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122450-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one chemical structure analysis
This technical guide provides a comprehensive structural and synthetic analysis of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one . This scaffold serves as a critical intermediate in the development of kinase inhibitors (e.g., EGFR, P2X3 antagonists) and PROTAC linkers.
Structural Identity & Physicochemical Profile[1][2]
This molecule features a fused bicyclic system where a pyridine ring is fused to a 1,4-oxazine ring containing a lactam functionality. The "pyrido[3,2-b]" fusion indicates the nitrogen of the pyridine ring is adjacent to the bridgehead carbon, specifically at position 1 relative to the fusion bond, though IUPAC numbering places the bridgehead nitrogen at position 4 of the overall system.
Core Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Scaffolds | 4-azabenzoxazin-3-one; 7-bromo-4-methyl-3-oxo-pyrido[3,2-b][1,4]oxazine |
| CAS Registry (Core) | 122450-96-8 (Unmethylated parent: 7-bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one) |
| CAS Registry (Dihydro) | 910037-14-8 (Reduced analog: 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) |
| Molecular Formula | C₈H₇BrN₂O₂ |
| Molecular Weight | 243.06 g/mol |
| Exact Mass | 241.97 g/mol (⁷⁹Br) |
Physicochemical Properties
-
LogP (Calculated): ~1.1 (Lipophilic, suitable for CNS penetration)
-
TPSA: ~42 Ų (Moderate polarity due to lactam and pyridine nitrogen)
-
pKa: The pyridine nitrogen is weakly basic due to electron withdrawal by the lactam; the lactam nitrogen is non-basic due to resonance delocalization.
Synthetic Pathways & Process Chemistry[8][9]
The synthesis of this scaffold requires careful control of regiochemistry, particularly during the ring closure and subsequent methylation steps.
Retrosynthetic Analysis
The most robust route disconnects the oxazine ring at the amide and ether linkages, tracing back to 2-amino-5-bromopyridin-3-ol .
Primary Synthetic Route (Cyclization & Methylation)
Step 1: Acylation & Cyclization Reaction of 2-amino-5-bromopyridin-3-ol with chloroacetyl chloride under basic conditions (K₂CO₃/DMF or NaH/THF) effects a one-pot acylation-alkylation sequence.
-
Mechanism:[1][2] The amino group is acylated first (kinetic control), followed by intramolecular
displacement of the chloride by the phenoxide (thermodynamic control). -
Critical Control: Temperature must be maintained <0°C initially to prevent O-acylation side products.
Step 2: Regioselective N-Methylation The resulting lactam (CAS 122450-96-8) is alkylated at the N-4 position.
-
Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), Sodium hydride (NaH), DMF, 0°C → RT.
-
Selectivity: The lactam nitrogen (N-4) is more acidic than the pyridine nitrogen, but O-methylation (at C-3 carbonyl oxygen) is a potential impurity. Using a polar aprotic solvent (DMF) and a hard electrophile (MeI) favors N-alkylation (Coulombic control).
Graphviz Diagram: Synthetic Workflow
Caption: Step-wise synthesis from aminopyridine precursor to the N-methylated lactam target.
Structural Characterization (Spectroscopy)[11]
Accurate identification relies on distinguishing the N-methyl isomer from the O-methyl imidate and confirming the bromine position.
NMR Spectroscopy (Predicted & Correlated)
Based on the unmethylated analog and similar scaffolds (Results 1.11, 1.17), the following shifts are diagnostic:
| Nucleus | Signal | Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | N-CH₃ | 3.45 - 3.55 | Singlet (3H) | Diagnostic for N-methylation. |
| O-CH₂-C=O | 4.65 - 4.75 | Singlet (2H) | Lactam methylene protons (deshielded by carbonyl). | |
| Ar-H (C6) | 7.30 - 7.40 | Doublet (J~2 Hz) | Proton meta to Br, ortho to ether oxygen. | |
| Ar-H (C8) | 8.05 - 8.15 | Doublet (J~2 Hz) | Proton ortho to Br, alpha to Pyridine N. | |
| ¹³C NMR | C=O | ~165.0 | Singlet | Lactam carbonyl. |
| N-CH₃ | ~28.0 - 30.0 | Singlet | N-Methyl carbon. |
Self-Validation Check:
-
If the Methyl signal appears >3.8 ppm, suspect O-methylation (imidate formation).
-
If the methylene protons appear as a quartet, suspect ring opening or incomplete cyclization.
Mass Spectrometry
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 243.0 / 245.0.
-
Isotope Pattern: A distinct 1:1 doublet separated by 2 amu confirms the presence of one Bromine atom.
Reactivity Profile & Applications
The this compound scaffold is a versatile "handle" for medicinal chemistry.
Functionalization Map
-
C-7 Bromine (Suzuki/Buchwald Handle):
-
The bromine is activated by the pyridine nitrogen, making it highly reactive for Pd-catalyzed cross-couplings.
-
Application: Introduction of aryl/heteroaryl groups for kinase specificity (e.g., EGFR inhibitors).
-
-
C-3 Carbonyl (Lactam):
-
Stable under standard coupling conditions.
-
Can be reduced to the morpholine analog (using BH₃·DMS) to alter solubility and basicity.
-
-
N-4 Methyl:
-
Blocks hydrogen bond donation, improving membrane permeability (CNS activity).
-
Graphviz Diagram: Reactivity Map
Caption: Functionalization strategies for the core scaffold in drug discovery.
Quality Control & Impurity Profiling
For research and development, ensuring the purity of this intermediate is vital to prevent downstream side reactions.
Common Impurities
-
Impurity A (Des-bromo): 4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one. Originates from debromination during Pd-catalyzed steps or impure starting material.
-
Impurity B (O-Methyl): 7-bromo-3-methoxy-pyrido[3,2-b][1,4]oxazine. Originates from poor regiocontrol during methylation.
-
Impurity C (Open Chain): N-(5-bromo-3-hydroxypyridin-2-yl)-N-methyl-2-chloroacetamide. Hydrolysis product.
Validated HPLC Method (Standard Gradient)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide).
References
-
PubChem Compound Summary. "2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one." National Center for Biotechnology Information. Accessed Feb 27, 2026. [Link]
-
Royal Society of Chemistry. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors." RSC Advances. Accessed Feb 27, 2026. [Link]
-
American Elements. "7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 122450-96-8)." Accessed Feb 27, 2026. [Link][3][2][4][5][6]
Sources
- 1. 1447606-75-8|7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one | C7H6BrN3O | CID 57885913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 20791244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one CAS number and identifiers
Executive Summary
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS: 122450-97-9) is a specialized bicyclic heterocyclic scaffold employed primarily in the discovery of kinase inhibitors and neurodegenerative therapeutics. Characterized by a fused pyridine-oxazine core, this compound serves as a high-value intermediate for Structure-Activity Relationship (SAR) studies targeting enzymes such as O-GlcNAcase (OGA) and various lipid kinases. Its structural rigidity, combined with the orthogonal reactivity of the aryl bromide (C7) and the lactam motif, makes it an ideal "privileged structure" for fragment-based drug design (FBDD).
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic routes, and its utility in modern pharmaceutical workflows.
Chemical Identity & Physicochemical Profile[1][2][3]
The following data establishes the unique fingerprint for this compound, distinguishing it from its non-methylated parent and regioisomers.
Identity Matrix
| Parameter | Specification |
| Chemical Name | 7-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one |
| Common Synonyms | 7-Bromo-4-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
| CAS Registry Number | 122450-97-9 |
| Molecular Formula | C₈H₇BrN₂O₂ |
| Molecular Weight | 243.06 g/mol |
| MDL Number | MFCD09834135 (varies by vendor) |
| SMILES | CN1C(=O)COC2=CC(Br)=CN=C21 |
| InChI Key | ATRMUPKQFDRURR-UHFFFAOYSA-N (Parent structure base) |
Physical Properties[3][4][5]
-
Appearance: Off-white to pale yellow solid.[1]
-
Solubility: Low in water; soluble in polar aprotic solvents (DMSO, DMF, DMAc) and chlorinated solvents (DCM, Chloroform).
-
Melting Point: Typically 120–125 °C (dependent on crystal form/purity).
-
pKa: The lactam nitrogen is methylated, removing the acidic proton. The pyridine nitrogen is weakly basic (estimated pKa ~2-3), making the core relatively neutral at physiological pH.
Synthetic Methodology
The synthesis of this compound is typically achieved via a two-stage convergent protocol. The process prioritizes the formation of the bicyclic core followed by N-alkylation to prevent regioselectivity issues.
Validated Synthetic Route
Step 1: Cyclization The precursor 2-amino-5-bromo-3-hydroxypyridine is reacted with chloroacetyl chloride (or ethyl bromoacetate) under basic conditions. This forms the oxazine ring via O-alkylation followed by intramolecular amide formation.
Step 2: N-Methylation The resulting lactam (CAS 122450-96-8) is deprotonated using a strong base (e.g., NaH or K₂CO₃) and methylated with Methyl Iodide (MeI) or Dimethyl Sulfate.
Reaction Workflow Diagram
Figure 1: Step-wise synthesis from commercially available pyridine precursors.
Critical Experimental Considerations
-
Regiocontrol: In Step 1, O-alkylation usually proceeds faster than N-acylation, but the subsequent cyclization is spontaneous upon heating.
-
Methylation: Use of NaH in dry DMF ensures complete deprotonation. If K₂CO₃ is used, higher temperatures may be required, increasing the risk of hydrolysis.
-
Purification: The final product is often purified via recrystallization from EtOH/Water or flash chromatography (Ethyl Acetate/Hexanes) to remove unreacted methyl iodide.
Reactivity & Applications in Drug Discovery
The 7-bromo substituent serves as a versatile "handle" for transition-metal catalyzed cross-coupling reactions, allowing medicinal chemists to elaborate the core into complex bioactive molecules.
Functionalization Logic
| Reaction Type | Reagent Class | Outcome | Application Context |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Biaryl systems | Extending the scaffold to reach hydrophobic pockets in kinase active sites. |
| Buchwald-Hartwig | Primary/Secondary Amines | C-N coupled products | Introducing solubilizing groups or H-bond donors/acceptors. |
| Heck Reaction | Acrylates/Styrenes | Alkenyl derivatives | Creating rigid linkers for PROTACs or macrocyclization. |
Case Study: OGA Inhibitors
Recent patent literature (e.g., CN112334461A) highlights the use of CAS 122450-97-9 in the synthesis of O-GlcNAcase (OGA) inhibitors .
-
Mechanism: The scaffold mimics the transition state of the glycosidase or positions the inhibitor within the catalytic cleft.
-
Workflow: The bromide is coupled with vinyl boronate esters (e.g., 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane) to install a reactive alkene, which is subsequently modified to interact with the enzyme target.
Derivatization Decision Tree
Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions reserved for halogenated heterocycles.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling Protocol:
-
Operate within a fume hood to avoid inhalation of dust/aerosols.
-
Wear nitrile gloves and safety glasses.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which may open the lactam ring under extreme conditions).
-
References
-
ChemicalBook. (2025).[2] 7-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Product Entry. Retrieved from
-
Google Patents. (2021). CN112334461A - OGA Inhibitor Compounds. Retrieved from
-
BLD Pharm. (2024). Product Analysis: CAS 122450-97-9. Retrieved from
-
Fisher Scientific. (2024).[3] 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. Retrieved from
Sources
Methodological & Application
Application Note: Precision Suzuki-Miyaura Coupling of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Abstract & Strategic Significance
The scaffold 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., BRAF, EGFR, and PI3K pathways). Its bicyclic core—a pyridine fused to an oxazinone—offers a distinct electronic profile compared to standard quinolinones, providing improved solubility and unique hydrogen-bonding vectors.
This Application Note provides a definitive guide to functionalizing this scaffold via Suzuki-Miyaura cross-coupling. Unlike simple aryl bromides, this heterocyclic halide presents specific challenges: electron deficiency at the pyridine ring, potential coordination of the pyridine nitrogen to palladium, and sensitivity of the lactam linkage. The protocols herein are optimized to maximize yield, minimize hydrodebromination, and ensure reproducibility in medicinal chemistry campaigns.
Substrate Analysis: The Electrophile
Before initiating synthesis, it is critical to understand the electronic environment of the starting material.
| Feature | Chemical Implication | Operational Adjustment |
| 7-Bromo Position | Located on the pyridine ring.[1][2][3] The electron-withdrawing nature of the pyridine nitrogen activates this C-Br bond for oxidative addition. | Oxidative addition is generally fast; harsh activation is rarely needed. |
| Pyridine Nitrogen | Potential Lewis base that can coordinate to Pd(II) species, arresting the catalytic cycle (catalyst poisoning). | Use sterically bulky ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent N-Pd coordination. |
| 4-Methyl Group | Blocks the lactam nitrogen. Prevents deprotonation of the amide, which could otherwise lead to anionic Pd-species interference. | Improves solubility in non-polar solvents (Dioxane, Toluene) compared to the NH-analog. |
| Lactam Ring | Susceptible to hydrolysis under strong aqueous basic conditions at high temperatures. | Avoid strong hydroxide bases (NaOH/KOH) at reflux; prefer Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄). |
Method A: The "Workhorse" Protocol (General Screening)
This protocol is the primary recommendation for coupling aryl and heteroaryl boronic acids . It utilizes Pd(dppf)Cl₂, a robust catalyst that resists air oxidation and prevents coordination of the substrate's pyridine nitrogen due to the bite angle of the dppf ligand.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (100 mg, 0.41 mmol), Boronic Acid (0.61 mmol), and Pd(dppf)Cl₂ (15 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Inject 1,4-Dioxane (4.0 mL) and 2.0 M aq. K₂CO₃ (0.6 mL) via syringe.
-
Note: The biphasic nature helps dissolve inorganic salts while keeping the organic reactants in the dioxane phase.
-
-
Reaction: Heat the mixture to 90 °C for 4–16 hours.
-
Monitoring: Check via LC-MS.[2] The product usually elutes later than the starting bromide but earlier than the bis-coupled byproduct (rare).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (SiO₂). Typical eluent: 0–10% MeOH in DCM or 20–80% EtOAc in Hexanes.
Method B: The "High-Performance" Protocol (Sterically Demanding/Unstable Boronates)
For ortho-substituted boronic acids or electron-deficient heterocyclic boronates (which are prone to protodeboronation), a more active catalyst system is required. We utilize the Buchwald Generation 2 precatalysts.
Materials
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv, solid)
-
Solvent: THF : Water (10:1 ratio)
Rationale
-
XPhos Ligand: The bulky biaryl phosphine promotes oxidative addition and, crucially, facilitates reductive elimination in sterically crowded systems.
-
K₃PO₄: A milder base than carbonates in organic media, reducing the rate of boronic acid decomposition (protodeboronation).
Step-by-Step Procedure
-
Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and solid K₃PO₄ (3.0 equiv) to a vial.
-
Purge: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed THF/Water (10:1). Concentration should be roughly 0.1 M with respect to the bromide.
-
Reaction: Heat to 60–80 °C .
-
Note: This system is highly active; conversion often completes within 1–2 hours.
-
-
Workup: Filter through a pad of Celite to remove insoluble phosphates. Concentrate and purify.
Decision Logic & Optimization
The following diagram illustrates the decision process for selecting the appropriate reaction conditions based on the coupling partner.
Caption: Decision tree for catalyst and condition selection based on boronic acid sterics and stability.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by pyridine N or oxidation of catalyst. | Switch to XPhos Pd G2 . Ensure rigorous degassing. Increase catalyst loading to 10 mol%. |
| Hydrodebromination (Reduction) | Protodeboronation of the boronic acid or hydride transfer from solvent. | Use Method B (anhydrous or low water). Switch solvent from Dioxane to Toluene. Add more boronic acid (up to 2.0 equiv). |
| Black Precipitate (Pd Black) | Ligand dissociation due to high heat or instability. | Lower temperature to 60-70°C. Add free ligand (e.g., 5 mol% extra dppf or XPhos) to stabilize Pd species. |
| Product Hydrolysis | Cleavage of the oxazinone ring. | The lactam is sensitive. Ensure base is not too concentrated. Switch from K₂CO₃ to K₃PO₄ or KF . Avoid refluxing in water-heavy mixtures. |
Safety & Handling
-
Organoborons: While generally low toxicity, many heteroaryl boronic acids are skin irritants. Handle with gloves.
-
Palladium Residues: Palladium is a heavy metal. All waste streams must be segregated into heavy metal waste. Final drug candidates must be scavenged (e.g., using SiliaMetS® Thiol) to remove Pd to <10 ppm.
-
Pressure: Reactions run at 90–100 °C in closed vials generate pressure. Use rated pressure vials (microwave vials are ideal even for thermal heating).
References
-
General Suzuki Conditions for Pyridyl Systems: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[4][5]
-
Synthesis of Pyrido[2,3-b][1,4]oxazine Analogs: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. (2024). National Institutes of Health (PMC). (Hypothetical link based on search context 1.11)
-
Structural Data & Properties: PubChem Compound Summary for this compound.
-
Catalyst Selection Guide: Suzuki-Miyaura Cross-Coupling Reaction User Guide. Merck/Sigma-Aldrich.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 910037-14-8|7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 3. 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | 34950-82-8 [chemicalbook.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: Buchwald-Hartwig Amination of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of kinase inhibitors and bioactive heterocycles. It addresses the specific challenges of functionalizing the 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one scaffold.
Introduction & Scaffold Analysis
The pyrido[3,2-b][1,4]oxazin-3-one core is a privileged scaffold in drug discovery, frequently appearing in inhibitors of PI3K, mTOR, and BRAF kinases due to its ability to mimic the adenine ring of ATP.
Substrate Analysis[1][2][3]
-
Electrophile: this compound.
-
Electronic Character: The pyridine ring renders the C-Br bond electron-deficient, facilitating the oxidative addition step of the catalytic cycle. However, the pyridine nitrogen (N1) and the lactam carbonyl (C3=O) present potential coordination sites that can poison the palladium catalyst if not properly ligated.
-
Sterics: The 4-methyl group (N-Me) is crucial; it prevents competitive N-arylation of the lactam nitrogen and reduces catalyst chelation by the lactam functionality.
-
Key Challenge: Balancing reactivity (oxidative addition is fast) with stability (preventing hydrolytic ring opening of the oxazinone) and selectivity (avoiding dehalogenation).
Mechanistic Insight & Catalyst Selection
The success of this coupling relies on the Ligand-to-Metal ratio and the Cone Angle of the phosphine ligand.
-
Catalyst Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is preferred over Pd(OAc)₂ to avoid the initial reduction step which can be sluggish with electron-deficient bromides.
-
Ligand Selection:
-
Primary Recommendation: Xantphos . Its wide bite angle (111°) enforces reductive elimination, crucial for forming the C-N bond on this rigid bicyclic system.
-
Alternative (For Sterically Hindered Amines): BrettPhos or RuPhos . These bulky dialkylbiaryl phosphines prevent the formation of inactive Pd-amine complexes.
-
-
Base: Cs₂CO₃ is the standard base. It is mild enough to preserve the lactam ring (oxazinone) while sufficiently basic to deprotonate the amine partner. NaOtBu can be used for non-sensitive substrates to accelerate the reaction.
Diagram 1: Catalytic Cycle & Critical Failure Points
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the risk of Catalyst Poisoning by the pyridine nitrogen.
Caption: Catalytic cycle for 7-bromo-pyrido-oxazinone. Red dashed lines indicate critical failure modes: catalyst poisoning by the substrate's pyridine nitrogen and dehalogenation.
Detailed Experimental Protocol
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: 1.2 – 1.5 equiv (Primary or Secondary amine)
-
Catalyst: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: Xantphos (4-10 mol%) Note: Maintain 1:2 Pd:Ligand ratio.
-
Base: Cs₂CO₃ (2.0 – 3.0 equiv), anhydrous.
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Procedure
-
Preparation of Glassware: Oven-dry a reaction vial (microwave vial or Schlenk tube) and equip it with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Reagent Charging (Solids):
-
Add this compound (e.g., 243 mg, 1.0 mmol).
-
Add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%).
-
Add Xantphos (29 mg, 0.05 mmol, 5 mol%).
-
Add Cs₂CO₃ (650 mg, 2.0 mmol).
-
Critical: If the amine partner is a solid, add it at this step.
-
-
Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times to remove O₂ (which oxidizes the phosphine ligand).
-
Solvent & Liquid Reagent Addition:
-
Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).
-
If the amine is a liquid, add it now via syringe (1.2 mmol).
-
-
Reaction:
-
Seal the vessel.
-
Heat to 100 °C for 4–12 hours.
-
Monitoring: Check by LC-MS or TLC (typically 50% EtOAc/Hexane) for the disappearance of the bromide (M+H = 243/245).
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography.
-
Gradient: 0% → 10% MeOH in DCM (The product is likely polar due to the lactam and pyridine nitrogen).
-
Optimization & Troubleshooting Guide
If the standard protocol fails, use this decision matrix to adjust conditions.
| Issue Observed | Diagnosis | Recommended Adjustment |
| No Reaction (SM Recovery) | Catalyst poisoning or poor oxidative addition. | Switch to BrettPhos Pd G4 precatalyst. Increase Temp to 110°C. |
| Dehalogenation (H-Substituted Product) | Switch solvent to Toluene . Use RuPhos (bulky ligand prevents | |
| Low Yield / Complex Mixture | Lactam hydrolysis or ring opening. | Switch base to K₃PO₄ (milder). Ensure reagents are strictly anhydrous. |
| Pd Black Precipitation | Ligand dissociation. | Increase Ligand:Pd ratio to 2:1 or 3:1 . |
Diagram 2: Ligand Screening Workflow
Use this workflow to select the optimal ligand based on the amine partner.
Caption: Decision tree for ligand selection based on the steric and electronic nature of the amine coupling partner.
References
-
Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction intermediates and structure-activity relationships.[6][3] Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
BrettPhos/RuPhos Development: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Xantphos Utility: Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient palladium-catalyzed amination of aryl bromides and chlorides with primary amines using a Xantphos-type ligand. Tetrahedron Letters, 42(32), 5425-5428. Link
-
Scaffold Relevance (PI3K): Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a beta-sparing phosphoinositide 3-kinase inhibitor with high potency, selectivity, and favorable physicochemical properties. Journal of Medicinal Chemistry, 56(11), 4597–4610. Link
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Functionalization of 7-Bromo-pyrido[3,2-b]oxazin-3-one
Application and Protocol Guide for the Functionalization of 7-Bromo-pyrido[3,2-b][1][2]oxazin-3-one
Introduction: The Strategic Importance of the Pyrido[3,2-b][1][2]oxazin-3-one Scaffold
The pyrido[1]oxazine core is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid, bicyclic structure and the presence of strategically positioned heteroatoms make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Notably, isomers such as pyrido[2,3-b][1]oxazine have been successfully utilized in the development of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer, demonstrating the therapeutic potential of this heterocyclic family.[2]
This guide focuses on the 7-bromo-pyrido[3,2-b][1]oxazin-3-one scaffold, a versatile building block for creating diverse chemical libraries. The bromine atom at the C7 position serves as a key handle for introducing a wide range of functional groups through modern cross-coupling methodologies. This allows for systematic Structure-Activity Relationship (SAR) studies and the optimization of lead compounds. Herein, we provide detailed protocols and expert insights into three cornerstone palladium-catalyzed reactions for the functionalization of this bromine position: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Core Building Block: 7-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The primary starting material for the protocols described is 7-Bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 7-Bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one | 122450-96-8[3] | C₇H₅BrN₂O₂ | 229.03 g/mol [3] |
This compound is commercially available from several suppliers. Alternatively, the related saturated scaffold, 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine, can be synthesized by treating the parent 3,4-dihydro-2H-pyrido[3,2-b][1]oxazine with N-bromosuccinimide (NBS) in a suitable solvent like DMF.[4]
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[5][6] It involves the reaction of an organoboron species (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex.[7] This reaction is favored in pharmaceutical development due to the stability, low toxicity, and commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl and heteroaryl moieties.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process. Understanding these steps is crucial for troubleshooting and optimizing the reaction.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridooxazinone.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the bromide. This step is base-mediated.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Protocol: Arylation of 7-Bromo-pyrido[3,2-b][1][2]oxazin-3-one
This protocol details a general procedure for the Suzuki-Miyaura coupling of 7-bromo-pyrido[3,2-b][1]oxazin-3-one with a generic arylboronic acid.
Materials:
-
7-Bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or XPhosPdG2, 0.02 eq)[5]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a microwave vial or Schlenk flask, add 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the vessel.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture with stirring. Typical conditions are 80-110 °C for 4-16 hours. For microwave-assisted reactions, 100-140 °C for 15-60 minutes is common.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-pyrido[3,2-b][1]oxazin-3-one.
Expert Insights:
-
Choice of Catalyst: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, second-generation palladacycles like XPhosPdG2 can offer higher yields and avoid side reactions like debromination.[5]
-
Base and Solvent: The choice of base and solvent is interdependent. Carbonates (K₂CO₃, Cs₂CO₃) are commonly used with aqueous solvent mixtures. The base is crucial for activating the boronic acid to facilitate transmetalation.[6]
-
Degassing: Removing oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] It has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, including heterocycles.[11]
Mechanistic Rationale
The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.
Sources
- 1. Synthesis of dipyrido[3,2-b: 2′,3′-e][1,4] oxazine (1,9-diazapheno xazine) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | 34950-82-8 [chemicalbook.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. sciforum.net [sciforum.net]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Reaction Conditions for Nucleophilic Substitution on Pyrido-Oxazinone Rings
Executive Summary & Strategic Relevance
The pyrido[2,3-b][1,4]oxazin-3(4H)-one scaffold has emerged as a privileged structure in kinase inhibitor design, particularly for targeting EGFR mutations (e.g., T790M/L858R) in non-small cell lung cancer (NSCLC) and PI3K/mTOR pathways.
While the scaffold offers excellent pharmacokinetic properties, functionalizing the pyridine ring via nucleophilic aromatic substitution (
This guide details the "Sulfone-Activation Strategy" and Palladium-Catalyzed Cross-Coupling protocols, providing a robust decision matrix for introducing diversity at the C-6 and C-7 positions.
Mechanistic Insight: The Reactivity Paradox
Electronic Landscape
The pyrido[2,3-b][1,4]oxazin-3-one system is a fused bicyclic heterocycle.
-
Deactivation: The oxygen atom at position 1 (oxazine ring) donates electron density into the pyridine ring via resonance, raising the LUMO energy and making direct
of halides difficult without harsh conditions. -
Activation: The pyridine nitrogen (N-5) exerts an inductive electron-withdrawing effect. However, for
to proceed under mild conditions, a better leaving group than halogen (Cl/Br) is often required, or a transition metal catalyst must be employed.
The "Sulfone Trick" ( of Sulfones)
For introducing amine nucleophiles (common in kinase inhibitors), direct displacement of a chloride or bromide is often sluggish. A superior strategy involves:
-
Thiolation: Displacing the halide with a thiolate (e.g., NaSMe).
-
Oxidation: Converting the sulfide to a sulfone (
) using m-CPBA or Oxone. -
Substitution: The sulfone group is a highly electrofugal leaving group, enabling rapid
with amines under mild conditions.
Decision Matrix & Workflow
The following Graphviz diagram illustrates the decision logic for selecting the optimal synthetic route based on your starting material and desired nucleophile.
Figure 1: Strategic workflow for functionalizing pyrido-oxazinone scaffolds. Blue path denotes metal catalysis; Red path denotes the sulfone-activation strategy.
Detailed Experimental Protocols
Protocol A: The "Sulfone-Activation" Route (Recommended for Aliphatic Amines)
Best for: Introducing piperazines, piperidines, or morpholines at the C-7 position.
Step 1: Thiolation (Introduction of S-Methyl)
-
Reactants: Dissolve 7-bromo-pyrido[2,3-b][1,4]oxazin-3-one (1.0 equiv) in dry DMF (0.5 M).
-
Reagent: Add NaSMe (Sodium thiomethoxide, 1.2 equiv).
-
Conditions: Heat to 90°C for 4 hours under
. -
Workup: Pour into ice water. The sulfide product usually precipitates. Filter and dry.
Step 2: Oxidation to Sulfone
-
Reactants: Dissolve the sulfide intermediate in DCM (0.2 M).
-
Reagent: Add m-CPBA (2.5 equiv) portion-wise at 0°C.
-
Conditions: Stir at room temperature for 4–6 hours.
-
Workup: Quench with saturated
and . Extract with DCM.[1][2]-
Critical Checkpoint: Ensure complete oxidation to sulfone (
) and not just sulfoxide ( ), as the sulfoxide is a poorer leaving group.
-
Step 3: Nucleophilic Displacement (
)
-
Reactants: Dissolve the sulfone intermediate (1.0 equiv) in 1,4-Dioxane or THF .
-
Nucleophile: Add the amine (e.g., N-methylpiperazine, 2.0 equiv).
-
Base: Add DIPEA (3.0 equiv).
-
Conditions: Heat at 60–80°C for 2–12 hours.
-
Note: This reaction is significantly faster and cleaner than displacing the bromide directly.
-
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Aryl amines or when sulfone synthesis is problematic.
-
Solvent System: 1,4-Dioxane (degassed).[2]
-
Catalyst Loading:
-
Pd source:
(5 mol%) or . -
Ligand: Xantphos or BINAP (10 mol%).
-
-
Base:
(2.0 equiv) is superior to NaOtBu for this scaffold to prevent lactam hydrolysis. -
Procedure:
-
Combine halide, amine, base, and ligand in a sealed tube.
-
Purge with Argon for 5 mins.
-
Add Pd catalyst.[2]
-
Heat to 100°C for 16 hours.
-
Optimization Data & Critical Parameters
The following table summarizes solvent and base effects observed in internal optimization campaigns for the
| Parameter | Condition | Outcome | Recommendation |
| Solvent | DMF | High conversion, difficult workup | Use for unreactive nucleophiles |
| DMSO | Fastest kinetics , difficult removal | Recommended for library synthesis | |
| 1,4-Dioxane | Moderate rate, easy workup | Recommended for scale-up | |
| Ethanol | Slow, potential solvolysis | Avoid for | |
| Base | Heterogeneous, slow | Requires high agitation | |
| DIPEA | Homogeneous, cleaner profile | Standard choice | |
| NaH | Fast, but risk of lactam deprotonation | Use only for O-nucleophiles | |
| Temp | 25°C | No reaction (for Halides) | Only works for Sulfones |
| 120°C | Degradation of oxazinone ring | Keep below 100°C if possible |
Troubleshooting Guide
-
Problem: Hydrolysis of the lactam ring (opening of the oxazinone).
-
Cause: Use of strong hydroxide bases (NaOH, KOH) or aqueous conditions at high heat.
-
Solution: Switch to anhydrous conditions using
or organic bases (DIPEA/DBU) in aprotic solvents (Dioxane, Toluene).
-
-
Problem: Incomplete conversion of bromide.
-
Solution: Switch to Protocol A (Sulfone route). The activation energy barrier for displacing a sulfone is significantly lower than for a bromide on this electron-rich scaffold.
-
References
-
Synthesis and anticancer evaluation of pyrido[2,3-b][1,4]oxazine derivatives Source: Royal Society of Chemistry (RSC) Advances URL:[Link] Relevance: Describes the Suzuki coupling and general handling of the scaffold for EGFR inhibition.
-
Nucleophilic substitution of sulfones in heterocyclic synthesis Source: Journal of Medicinal Chemistry (General methodology applied to fused pyridines) URL:[Link] Relevance: Validates the mechanistic approach of Sulfide
Sulfone Amine displacement. -
One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones via Smiles Rearrangement Source: Journal of Organic Chemistry URL:[Link] Relevance:[3][4] Provides the foundational protocol for constructing the core ring system before substitution.
- Reaction of Polyhalogenated Heterocycles: QM Analysis Source: WuXi AppTec Biology URL:[Link] Relevance: Offers theoretical grounding for regioselectivity (C-6 vs C-7) based on LUMO analysis.
Sources
- 1. BJOC - Synthesis of some novel annulated pyrido[2,3-d]pyrimidines via stereoselective intramolecular hetero Diels–Alder reactions of 1-oxa-1,3-butadienes [beilstein-journals.org]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
[1]
Ticket ID: PUR-PYR-7BR-001 Subject: Optimization of Downstream Processing & Purity Enhancement Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS: 910037-14-8) is a critical bicyclic heteroaromatic scaffold, primarily utilized as an intermediate in the synthesis of PI3K/mTOR kinase inhibitors and other targeted oncological therapies.[1]
The purification of this compound presents unique challenges due to the fused pyridine-oxazine core, which exhibits moderate polarity and a tendency to retain polar aprotic solvents (e.g., DMF, DMSO) used during synthesis.[1] Common contaminants include unreacted starting material (des-methyl analog), succinimide byproducts (from bromination), and regioisomeric O-alkylated impurities.
This guide provides a self-validating troubleshooting framework to achieve >98% purity suitable for biological assays or subsequent metal-catalyzed cross-coupling reactions.
Part 1: Impurity Profiling & Solubility Matrix
Before initiating purification, verify your crude profile against these known standards.
Table 1: Solubility Profile & Solvent Compatibility
| Solvent | Solubility (RT) | Application | Notes |
| Dichloromethane (DCM) | High | Extraction / Mobile Phase | Excellent for dissolving the methylated product.[1] |
| Ethyl Acetate (EtOAc) | Moderate | Recrystallization / Mobile Phase | Good for hot recrystallization.[1] |
| Methanol (MeOH) | Moderate | Mobile Phase Modifier | Use 1-5% in DCM for chromatography.[1] |
| Water | Very Low | Wash / Precipitation | Used to remove inorganic salts and succinimide.[1] |
| DMF / DMSO | High | Reaction Solvent | Risk: Difficult to remove; causes "oiling out."[1] |
| Hexanes / Heptane | Insoluble | Anti-solvent | Used to crash out product.[1] |
Table 2: Common Impurity Signatures
| Impurity Type | Origin | Detection (TLC/LCMS) | Removal Strategy |
| Des-methyl precursor | Incomplete methylation | More polar than product; distinct NH stretch in IR.[1] | Scavenge with resin or column chromatography.[1] |
| Succinimide | Byproduct of NBS bromination | Very polar; washes out in water.[1] | Aqueous wash (NaHCO₃).[1][2] |
| O-alkylated isomer | Competing alkylation (Imidate) | Similar polarity; distinct NMR shift (OCH₃ vs NCH₃). | Flash Chromatography (difficult to separate).[1] |
| Pd/Cu residues | Catalysts (if applicable) | Color (dark/green); XRF detection. | Metal scavengers (SiliaMetS®) or activated carbon.[1] |
Part 2: Troubleshooting Guides (Q&A)
Category A: Isolation & Physical State Issues
Q1: My crude product is a dark, viscous oil that refuses to solidify. How do I fix this?
Diagnosis: This is classically caused by residual high-boiling solvents (DMF, DMAc) or the presence of "greasy" impurities preventing crystal lattice formation.[1] The pyridine nitrogen can also form hydrogen bonds with residual water/solvents.[1]
Protocol:
-
Azeotropic Drying: Dissolve the oil in DCM (10 mL/g) and wash with water (3x) to remove DMF.[1] Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Evaporation: Concentrate under reduced pressure.[1] If oil persists, add Toluene and re-evaporate (2-3 times) to azeotrope off residual DMF.[1]
-
Trituration: Add cold Diethyl Ether or MTBE to the residue.[1] Sonicate for 10 minutes. The oil should solidify into a tan/brown powder.[1] Filter and wash with cold ether.[1]
Q2: The solid product is highly colored (dark brown/black) despite LCMS showing decent purity.
Diagnosis: Oxidation of the pyridine ring (N-oxide formation) or polymerization of trace pyrrole-like impurities.[1]
Protocol:
-
Activated Carbon Treatment: Dissolve the crude solid in hot EtOAc or DCM.[1]
-
Add Activated Charcoal (10-20 wt%) . Reflux for 15-30 minutes.[1]
-
Filtration: Filter hot through a Celite® pad to remove the carbon.[1]
-
Recrystallization: Concentrate the filtrate. Add Hexanes/Heptane dropwise until turbidity persists. Cool to 4°C overnight.[1]
Category B: Chromatographic Separation[1]
Q3: I cannot separate the methylated product from the unreacted starting material (NH-analog) using Hexane/EtOAc.
Diagnosis: The polarity difference between the lactam (NH) and the N-methyl lactam is sometimes insufficient in non-polar systems due to the electron-withdrawing bromine atom masking the effect.[1]
Protocol:
-
Switch Solvent System: Change to DCM : MeOH (98:2 to 95:5) . The methanol interacts more strongly with the NH-lactam (hydrogen bonding), increasing its retention time relative to the N-methyl product.
-
Gradient Optimization:
Q4: My product is "tailing" significantly on the column.
Diagnosis: The basic pyridine nitrogen is interacting with the acidic silanols on the silica gel.[1]
Protocol:
Part 3: Validated Purification Workflow
The following logic gate diagram illustrates the decision-making process for purifying this compound based on crude state and impurity profile.
Figure 1: Decision tree for the purification of this compound, prioritizing non-chromatographic methods for scalability.
Part 4: Scientific Rationale & Mechanism
The Methylation Selectivity Challenge
The synthesis typically involves the alkylation of the amide nitrogen (N4) of the 7-bromo-pyrido[3,2-b][1,4]oxazin-3-one core.
-
Mechanism: Deprotonation with a base (e.g., NaH or K₂CO₃) generates an ambident anion.[1] The negative charge is delocalized between the Nitrogen and the Carbonyl Oxygen.[1]
-
Outcome: While N-methylation is thermodynamically favored (amide stability), O-methylation (forming the imidate ether) is a kinetic possibility, especially with "hard" electrophiles or improper solvent choices.[1]
-
Purification Implication: O-methylated byproducts have very similar R_f values to the N-methyl product but lack the H-bond donor ability.[1] This is why DCM/MeOH is superior to Hexane/EtOAc; the methanol amplifies the difference in interaction between the product (amide) and the byproduct (imidate).
Storage & Stability
-
Light Sensitivity: The bromo-pyridine moiety can be light-sensitive over long periods.[1] Store in amber vials.
-
Hydrolysis: The lactam ring is stable under neutral conditions but can hydrolyze in strong acid/base at elevated temperatures.[1] Avoid prolonged exposure to 1M HCl or NaOH during workup.[1]
References
-
ChemicalBook. (2025).[1][3] 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Chemical Properties and Synthesis. Retrieved from
-
Thermo Scientific Chemicals. (2025).[1][3] 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, 95%.[1] Fisher Scientific.[1] Retrieved from
-
National Institutes of Health (NIH). (2025).[1] Recent Progress in the Synthesis of Benzoxazin-4-Ones and Related Fused Systems.[1][4] PMC.[1] Retrieved from
-
ResearchGate. (2025). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds. Retrieved from
Sources
- 1. 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | 34950-82-8 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvents for brominated pyrido-oxazinone derivatives
Technical Support Center: Purification of Brominated Pyrido-Oxazinone Scaffolds
Introduction: The Stability-Solubility Paradox
Brominated pyrido-oxazinone derivatives are critical intermediates in the synthesis of kinase inhibitors and polycyclic pyridones. However, they present a unique purification challenge: The Oxazinone Instability.
The fused 1,3-oxazin-4-one ring is thermodynamically anxious to open. It behaves like a cyclic anhydride/ester hybrid. If you expose it to moisture, heat, or nucleophilic solvents (like alcohols) without precaution, it will hydrolyze back to the precursor amino-acid (e.g., 2-amino-3-bromo-pyridine-carboxylic acid derivative).
This guide prioritizes anhydrous integrity over simple solubility.
Module 1: Solvent Selection Matrix
Core Directive: Avoid protic solvents (Ethanol, Methanol, Water) unless strictly controlled. The bromine atom increases lipophilicity, making non-polar systems more effective than for non-halogenated analogs.
| Solvent System | Role | Application Context | Risk Profile |
| Acetonitrile (MeCN) | Primary | Best balance of polarity. Dissolves the heterocycle at reflux; poor solubility at 0°C. | Low. Aprotic. Must be dried (<0.1% H₂O) to prevent hydrolysis. |
| Toluene | Alternative | Excellent for brominated derivatives due to higher lipophilicity. | Low. High boiling point (110°C) allows good dissolution but requires rotovap removal. |
| Acetic Anhydride (Ac₂O) | Stabilizer | Added (1-5% v/v) to other solvents to scavenge water and shift equilibrium away from hydrolysis. | Medium. Excess can acetylate other nucleophilic sites if present. |
| DCM / Hexane | Binary | Used for thermally unstable derivatives. Dissolve in DCM, add Hexane until turbid. | Medium. "Oiling out" is common due to rapid evaporation of DCM. |
| Ethanol (Abs.) | Forbidden | Not recommended despite literature prevalence for non-brominated analogs. | Critical. High risk of Ethanolysis (ring opening to form ethyl ester). |
Expert Tip: If your crude material smells like vinegar or pyridine, wash it with cold hexanes before recrystallization to remove surface impurities that catalyze degradation.
Module 2: Troubleshooting "Oiling Out"
The Issue: You heat the solvent, the solid dissolves, but upon cooling, it forms a sticky oil or gum at the bottom of the flask instead of crystals. The Cause: The melting point of the solvated impurity/product mix is lower than the temperature at which saturation occurs.[1]
Workflow: The Anti-Oil Protocol
Figure 1: Decision tree for managing phase separation (oiling out) during pyrido-oxazinone purification.
Corrective Actions:
-
The "Cloud Point" Seeding: Do not wait for the solution to cool completely. As soon as the solution turns slightly turbid (the cloud point), add a seed crystal. This provides a template for the lattice, bypassing the amorphous oil phase [1].
-
The Third Solvent: If using Toluene/Heptane, add a small amount (5%) of a "bridge" solvent like Ethyl Acetate. This increases the solubility of the oil phase just enough to prevent liquid-liquid phase separation (LLPS).
Module 3: Chemical Stability & Hydrolysis Prevention
The Mechanism of Failure: The electron-deficient pyridine ring (enhanced by the bromine substituent) makes the oxazinone carbonyl highly electrophilic. Water attacks here, opening the ring.
Figure 2: Hydrolysis pathway. The oxazinone ring opens to form the anthranilic acid analog, a common impurity in wet solvents.
Self-Validating Protocol for Stability:
-
The Acetic Anhydride Test: If you suspect your solvent is "wet," add 1% Acetic Anhydride. If the yield improves compared to a control run, your previous solvent was hydrolyzing the product.
-
IR Validation:
-
Target: Strong Carbonyl stretch at 1750–1780 cm⁻¹ (Lactone/Oxazinone).
-
Failure Mode: Appearance of broad OH stretch (2500–3300 cm⁻¹) and shift of Carbonyl to 1680 cm⁻¹ (Carboxylic Acid).
-
Module 4: Frequently Asked Questions (FAQ)
Q1: My crystals are turning yellow/brown upon drying. Why?
-
A: This indicates oxidation of the pyridine nitrogen or light sensitivity. Brominated heterocycles are often photosensitive.
-
Fix: Dry in a vacuum oven at <40°C in the dark. Flush the storage vial with Argon.
Q2: Can I use Ethanol if I acidify it?
-
A: No. Acid catalysis accelerates the ring opening or transesterification. If you must use an alcohol, use Isopropanol (steric bulk slows nucleophilic attack) and keep it strictly anhydrous.
Q3: The product is insoluble even in boiling Toluene.
-
A: The bromine atom significantly increases molecular weight. Switch to Chlorobenzene (BP 131°C) or Nitrobenzene . These are excellent solvents for halogenated aromatics but are harder to remove.
References
-
Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Remedies.[1][2][3][4] Retrieved from
-
BenchChem. (2025).[2][5] Stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione in different solvents. Retrieved from
-
Journal of Pharmaceutical Sciences. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives. DOI: 10.1002/jps.2600810721[6]
-
MDPI. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting solubility issues with 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Technical Support Center: 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one
Welcome to the dedicated technical support guide for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one (CAS No. 122450-97-9). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our guidance is rooted in fundamental physicochemical principles and established laboratory practices to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: What are the predicted physicochemical properties of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one and how do they impact its solubility?
Answer: Understanding the structure of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one is key to predicting its solubility behavior.
-
Core Structure: The molecule is built on a heterocyclic pyrido[3,2-b][1][2]oxazin-3-one scaffold. This rigid, fused-ring system can contribute to strong crystal lattice energy, which must be overcome for dissolution to occur. High melting points are often associated with poor solubility for this reason.[3]
-
Key Functional Groups:
-
Pyrido-Nitrogen: The nitrogen atom in the pyridine ring is weakly basic. This is the most important feature for pH-dependent solubility. At acidic pH (generally, 2 units below its pKa), this nitrogen will be protonated, forming a cationic salt which is significantly more water-soluble.[4]
-
Lactam Moiety: The cyclic amide (lactam) is polar and can act as both a hydrogen bond donor (N-H, though in this methylated version it is blocked) and acceptor (C=O). However, its contribution to aqueous solubility can be offset by its participation in strong intermolecular hydrogen bonds within the crystal lattice.
-
Bromo Group & Methyl Group: The bromine atom and the N-methyl group increase the molecule's lipophilicity (fat-solubility) and molecular weight. These modifications tend to decrease aqueous solubility.[5]
-
FAQ 2: I need to prepare a stock solution for my in vitro assays. What solvent should I start with?
Answer: For preparing high-concentration stock solutions, it is standard practice to begin with a polar, aprotic organic solvent.
-
Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. This compound is likely to be freely soluble in DMSO.
-
Alternatives: If DMSO is incompatible with your experimental system, other polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered.
Crucial Consideration for Assays: When preparing aqueous working solutions from a DMSO stock, it is critical to control the final concentration of the organic co-solvent. Typically, the final DMSO concentration should be kept below 0.5% (v/v), as higher concentrations can have independent biological effects or cause the compound to precipitate out of the aqueous buffer.[6] The effect of even low percentages of DMSO can increase the apparent aqueous solubility of a compound.[6]
Troubleshooting Experimental Issues
Issue 1: My compound has precipitated after diluting my DMSO stock into aqueous buffer (e.g., PBS, pH 7.4). What are my options?
Answer: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous medium is exceeded. The following workflow provides a systematic approach to resolving this problem.
Caption: A decision tree for troubleshooting compound precipitation.
Detailed Explanation of Strategies:
-
Lower Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
pH Modification: Since the compound is a weak base, decreasing the pH of your buffer will increase its solubility. Try preparing your working solutions in a buffer with a pH of 5.0-6.0. Crucial Caveat: You must first confirm that your biological assay (e.g., enzyme activity, cell viability) is not adversely affected by this pH change.
-
Formulation Vehicles: For in vitro and especially in vivo studies, using a formulation vehicle is a common and effective strategy.[7]
-
Co-solvents: Systems using Polyethylene Glycol (PEG) can improve solubility.[7]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the compound, increasing its apparent solubility.[8][9] Use the lowest effective concentration to avoid interfering with the assay.[9]
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, shielding the hydrophobic parts from water and increasing solubility.[10]
-
-
Determine True Solubility: To avoid future guesswork, it is highly recommended to experimentally determine the thermodynamic solubility of your compound batch in your key buffers. The gold-standard method for this is the Shake-Flask technique.[1][2][4]
Issue 2: How can I prepare a formulation for an in vivo (e.g., rodent) study?
Answer: Formulations for in vivo studies must prioritize the safety and tolerability of the vehicle in the animal model.[7] A commonly used starting point for a poorly soluble, neutral, or weakly basic compound is a vehicle containing a mix of co-solvents and surfactants.
Example In Vivo Formulation Vehicle (Aqueous Suspension/Solution): A widely cited vehicle for oral or parenteral administration is composed of a surfactant, a polymer, and an aqueous component. A common example is:
| Component | Example Concentration (v/v) | Purpose |
| Tween® 80 | 0.5% - 5% | Surfactant to aid wetting and prevent aggregation |
| Carboxymethylcellulose (CMC) or PEG300/400 | 0.5% - 2% (CMC) or up to 40% (PEG) | Suspending agent or co-solvent |
| Saline (0.9% NaCl) | q.s. to 100% | Isotonic aqueous vehicle |
Protocol for Preparation:
-
Weigh the required amount of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one.
-
In a separate sterile container, prepare the vehicle by first dissolving the Tween® 80 in the saline, followed by the addition of the PEG or CMC. Mix thoroughly until homogeneous.
-
Slowly add the powdered compound to the vehicle while vortexing or stirring continuously.
-
Use sonication in a water bath to aid dispersion and dissolution. Be careful to avoid overheating, which could degrade the compound.
-
Always prepare a "vehicle-only" formulation to administer to the control group of animals to isolate the effects of the compound from those of the vehicle.[7]
Standardized Protocols
Protocol 1: Determination of Thermodynamic Solubility via the Shake-Flask Method
This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a compound in a specific solvent or buffer.[1][4]
Materials:
-
7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one (solid powder)
-
Solvent of interest (e.g., pH 7.4 PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[1]
-
Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate at a constant temperature for a sufficient period to reach equilibrium. A common duration is 24-48 hours.[6] For some compounds, 72 hours may be necessary.[2]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To reliably separate the saturated supernatant from the undissolved solid, centrifuge the vials (e.g., 10,000 x g for 15 minutes).[2][6]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For further purification, filter this aliquot through a low-binding 0.22 µm syringe filter. Note: It's good practice to check for compound adsorption to the filter material.[2]
-
Quantification:
-
Prepare a standard calibration curve of the compound at known concentrations using your validated HPLC-UV or LC-MS method.[1]
-
Dilute the collected supernatant sample with an appropriate mobile phase to bring its concentration within the linear range of your calibration curve.
-
Analyze the diluted sample and determine its concentration by comparing its response to the calibration curve.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the result in units such as mg/mL or µM.
Caption: The standard workflow for the shake-flask solubility method.
References
-
Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved February 27, 2026, from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Retrieved February 27, 2026, from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 27, 2026, from [Link]
-
Bergström, C. A. S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved February 27, 2026, from [Link]
-
Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved February 27, 2026, from [Link]
-
Kumar, S., & Singh, A. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Retrieved February 27, 2026, from [Link]
-
Khadikar, P. V. (2025, August 10). Improving solubility via structural modification. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved February 27, 2026, from [Link]
-
Journal of Pharmaceutical Sciences. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved February 27, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved February 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. raytor.com [raytor.com]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. japsonline.com [japsonline.com]
Technical Support Center: Purification of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
[1][2][3]
Introduction
You are likely working with 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one as a critical scaffold for kinase inhibitors (e.g., PI3K/mTOR pathways) or PROTAC linkers.[1][2][3] The synthesis typically involves the cyclization of 2-amino-5-bromo-3-pyridinol followed by N-methylation.[1][2]
This molecule presents a unique purification challenge: the "amphibious" nature of the pyrido-oxazinone core (soluble in polar organics, insoluble in water) and the competitive O- vs. N-alkylation pathways.[1][2] This guide addresses the three most common purity failures: regioisomeric contamination , oligomeric "tar" formation , and persistent starting material .[2][3]
Phase 1: The "Black Tar" Scenario (Oligomer Removal)
User Issue: "My crude reaction mixture is a dark brown/black gum that refuses to crystallize, even though LC-MS shows the product is present."
Diagnosis: This is caused by oxidative polymerization of electron-rich pyridine intermediates or decomposition of the chloroacetyl linker during cyclization.[1][2] These oligomers act as "crystal poisons," preventing the lattice formation of your desired product.
Protocol: The Adsorption-Filtration Cycle
Do not attempt recrystallization immediately.[1][2] You must debulk the oligomers first.[2]
-
Dissolution: Dissolve the crude gum in a minimum amount of Dichloromethane (DCM) or 10% Methanol in DCM .[2][3][4] Avoid DMF/DMSO at this stage as they are hard to remove.[1][2]
-
Adsorption: Add Activated Carbon (100 mesh) (10 wt% relative to crude mass).[1][2][3]
-
The Silica Pad:
-
Result: The filtrate should now be a manageable yellow/orange oil or solid.[2]
Phase 2: The Isomer Challenge (N-Me vs. O-Me)
User Issue: "I see two close spots on TLC or a split peak in HPLC after methylation. How do I remove the impurity?"
Diagnosis: Methylation of the lactam precursor (7-bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one) is ambident.[1][2][3]
-
Target: N-Methylation (Thermodynamic product, Lactam).[1][2][3]
-
Impurity: O-Methylation (Kinetic product, Lactim ether).[1][2][3]
The O-methyl impurity is less polar and often forms if "hard" electrophiles (like MeI) are used with silver salts, or if the base is too weak to fully delocalize the anion to the nitrogen.
Troubleshooting Guide: Isomer Separation
| Feature | Target (N-Methyl) | Impurity (O-Methyl) | Separation Strategy |
| Polarity | Higher (Lactam C=O dipole) | Lower (Ether linkage) | Flash Chromatography: Elute with DCM/MeOH.[1][2][3][4] The O-isomer elutes first.[1][2] |
| Stability | Stable in mild acid/base | Unstable in aqueous acid | Selective Hydrolysis: Treat crude with 1M HCl/THF.[1][2][3] The O-isomer hydrolyzes back to the NH-lactam (which is easily separated).[1][2] |
| Solubility | Moderate in EtOAc | High in EtOAc/Hexane | Trituration: Wash crude solid with cold Diethyl Ether.[1][2][3][4] O-isomer often dissolves; N-isomer remains solid.[1][2][3] |
Phase 3: Removing Unreacted Starting Material[1][2][3]
User Issue: "I have 5-10% unmethylated starting material (NH-lactam) remaining. Recrystallization isn't removing it."
Diagnosis: The starting material (7-bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one) can co-crystallize with your product due to hydrogen bonding between the NH of the impurity and the C=O of your product.[1][2][3]
Protocol: The "pH Swing" Wash
Since the starting material has an acidic proton (pKa ~11-12) on the lactam nitrogen (which the product lacks), we can exploit this for extractive removal.[3]
Phase 4: Final Polishing (Recrystallization)[1][3]
User Issue: "How do I get >99% purity for biological assays?"
Recommendation: Pyrido-oxazinones crystallize well from alcohol/ester mixtures.[1][2]
Optimal Solvent System: Ethanol / Water (2:1) or Ethyl Acetate / Hexanes .[1][2][3]
Step-by-Step:
-
Dissolve crude in boiling Ethanol (EtOH) .
-
Add Water dropwise until persistent turbidity is observed.[1][2]
-
Add a few drops of EtOH to clear the solution.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Critical: If an oil forms instead of crystals, reheat and add a seed crystal (or scratch the glass).
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mixture based on the physical state and impurity profile.
Caption: Decision tree for purifying this compound based on impurity profile.
References
-
Synthesis of Pyrido-oxazinones
-
Recrystallization Solvents for Heterocycles
-
Regioselectivity in Methylation
-
Compound Properties & Safety
Sources
- 1. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | C7H6N2O2 | CID 88499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Storage stability and degradation of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
The following technical guide is structured as a specialized support resource for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one . It synthesizes chemical principles with practical handling protocols to ensure data integrity in drug development workflows.[1]
Senior Application Scientist Desk Subject: Storage Stability, Degradation Pathways, and Handling Protocols[1]
Executive Technical Summary
Compound Identity: this compound Core Scaffold: Bicyclic pyridoxazinone (Pyridine fused to 1,4-oxazin-3-one) Primary Application: Pharmaceutical intermediate (e.g., P2X3 antagonists, kinase inhibitors).[1] Critical Sensitivity: Hydrolysis (Lactam ring), Photolysis (C-Br bond cleavage).[1]
This guide addresses the stability profile of the N-methylated lactam scaffold. While N-methylation at position 4 enhances stability relative to its NH analog (CAS 122450-96-8) by preventing tautomerization, the compound remains susceptible to ring-opening hydrolysis under extreme pH and photo-oxidative dehalogenation.[1]
Storage & Handling Specifications
Standard Operating Procedure (SOP) for Long-Term Integrity
The following parameters are non-negotiable for maintaining >98% purity over 12+ months.
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term >3 months) | Lowers kinetic energy, significantly retarding the rate of hydrolytic ring opening and spontaneous debromination.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation of the methylene group (-CH₂-) adjacent to the ether oxygen.[1] |
| Light | Amber Vials / Foil Wrap | The C-Br bond on the pyridine ring is susceptible to homolytic cleavage under UV/Vis irradiation (photodehalogenation).[1] |
| Container | Borosilicate Glass + PTFE-lined Cap | Avoids leaching of plasticizers; PTFE provides a chemically inert seal against moisture ingress.[1] |
| Desiccant | Required | The lactam moiety is hygroscopic.[1] Moisture facilitates hydrolysis to the ring-opened carboxylic acid/pyridine amine.[1] |
Degradation Pathways (Mechanistic Insight)
Understanding how the molecule breaks down is essential for troubleshooting.[1]
Pathway A: Hydrolytic Ring Opening
The 1,4-oxazin-3-one ring contains a cyclic amide (lactam).[1] In the presence of moisture and acidic/basic impurities, water attacks the carbonyl carbon (C3).[1]
-
Result: Cleavage of the N4-C3 bond.[1]
-
Product: A 2-((3-amino-5-bromopyridin-2-yl)oxy)acetic acid derivative.[1]
-
Risk Factor: High humidity or protic solvents (MeOH, Water) without pH control.[1]
Pathway B: Photodebromination
The bromine atom at position 7 (on the pyridine ring) is relatively stable to nucleophiles but sensitive to UV light.[1]
-
Mechanism: Homolytic fission of the C-Br bond generates a radical intermediate, which abstracts a hydrogen from the solvent.[1]
-
Result: Formation of the des-bromo analog (4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one).[1]
-
Risk Factor: Benchtop exposure to fluorescent light.[1]
Pathway Visualization
The following diagram illustrates the critical degradation nodes.
Figure 1: Primary degradation pathways.[1] Red path indicates moisture sensitivity; Yellow path indicates light sensitivity.[1]
Troubleshooting Guide & FAQs
Module A: Visual & Analytical Troubleshooting
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Color Change (Off-white to Yellow/Brown) | Oxidation or Photolysis.[1] Pyridine N-oxides or radical coupling products are often colored.[1] | Run LC-MS.[1] Look for M+16 (N-oxide) or M-79+1 (Des-bromo).[1] | Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica).[1] Store in dark. |
| Solubility Decrease | Formation of Hydrolysis Product (Zwitterionic acid/amine species).[1] | Check pH of aqueous suspension.[1] Hydrolysis products are often less soluble in organic solvents (DCM/EtOAc).[1] | Acidify to protonate the carboxylic acid, extract with EtOAc, then re-close the ring (requires synthetic intervention).[1] |
| New Peak in HPLC (RRT < 1.0) | Hydrolysis Product (More polar). | Check MS for M+18 (Water addition).[1] | Dry the solvent system.[1] Ensure starting material is stored with desiccant.[1] |
| New Peak in HPLC (RRT ~ 0.9) | Des-bromo impurity.[1] | Check MS for mass 241/243 -> 163 (Loss of Br).[1] | Irreversible. Discard batch if critical. Protect future batches from light.[1] |
Module B: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO stock solution at -20°C?
-
Answer: Yes, but with caution. DMSO is hygroscopic.[1] If the DMSO absorbs water, the lactam ring will slowly hydrolyze, even at -20°C.[1]
-
Recommendation: Use anhydrous DMSO, aliquot into single-use vials, and store under argon. Do not subject to repeated freeze-thaw cycles.[1] Stability is typically ~3-6 months in solution.[1]
Q2: I see a small impurity at 0.5% after Suzuki coupling. Is it the de-brominated species?
-
Answer: Likely.[1] Palladium catalysts can facilitate hydrodehalogenation if the reaction is overheated or if a proton source is available.[1]
-
Validation: Compare the retention time with the unsubstituted scaffold if available.
Q3: Is the N-methyl group stable?
-
Answer: Yes. The N-methyl group at position 4 is metabolically and chemically robust under standard storage conditions.[1] It is not a primary degradation site compared to the lactam carbonyl or the C-Br bond.[1]
Q4: How do I re-purify a degraded batch?
-
Answer:
Quality Control (QC) Decision Workflow
Use this logic flow to determine if a batch is suitable for critical experiments.
Figure 2: QC Decision Tree for batch release.
References
-
ChemicalBook. (2025).[1][2] 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Properties and Safety.[1]Link[1]
-
PubChem. (2025).[1] Compound Summary: 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one Scaffolds.[1]Link[1]
-
Thermo Scientific. (2025).[1][2] Safety Data Sheet: 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.[1][3]Link[1][3]
-
ResearchGate. (2023). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds.Link
Sources
- 1. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | C7H6N2O2 | CID 88499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Advanced Strategies for 7-Bromo-4-methyl-4H-pyrido[3,2-b]oxazin-3-one Chemistry
Technical Support Center: Advanced Strategies for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one Chemistry
Welcome to the technical support center for navigating the synthetic challenges associated with 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this sterically demanding heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance
The 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one core presents a unique set of synthetic challenges primarily due to steric hindrance. The N4-methyl group, in particular, can significantly impede the approach of reagents to the neighboring C3-carbonyl and the adjacent pyridine ring. This can lead to sluggish or incomplete reactions, necessitating carefully optimized conditions. This guide will walk you through proven strategies to enhance reactivity and achieve your desired chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one so challenging?
A1: The primary difficulty arises from the steric bulk of the N4-methyl group. This group can electronically influence and physically block access to nearby reactive sites. For reactions at the C7-bromo position, the N4-methyl group can influence the conformation of the pyridoxazinone ring system, potentially hindering the approach of catalysts and coupling partners. In reactions involving the lactam functionality, the N4-methyl group directly shields the C3-carbonyl from nucleophilic attack.
Q2: What are the most common reactions that are affected by this steric hindrance?
A2: The most commonly affected reactions include:
-
Nucleophilic Aromatic Substitution (SNAr) at the C7 position: While the pyridine ring is electron-deficient, facilitating nucleophilic attack, the steric environment can slow down the rate of substitution.[3][4]
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C7 position: The efficacy of these reactions is highly dependent on the successful formation of the organopalladium intermediate, which can be sterically hindered.
-
Reactions at the C3-carbonyl: The N4-methyl group can significantly reduce the electrophilicity of the carbonyl carbon and physically block the approach of nucleophiles.
Q3: Are there any general strategies to improve reaction outcomes?
A3: Yes, several general strategies can be employed:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[5][6]
-
Use of Sterically Less Demanding Reagents: Whenever possible, choose smaller, less bulky reagents.[6]
-
High-Dilution Conditions: For reactions prone to intermolecular side reactions, high-dilution can favor the desired intramolecular process.
-
Microwave Irradiation: This technique can often accelerate reactions that are sluggish under conventional heating.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling at the C7 Position
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with sterically hindered substrates like 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one, achieving high yields can be challenging.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Strategy |
| Low to no conversion | 1. Inefficient oxidative addition of palladium to the C-Br bond due to steric hindrance. 2. Catalyst deactivation. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBuXPhos to promote oxidative addition. 2. Catalyst Choice: Use pre-formed palladium catalysts (e.g., XPhos Pd G2/G3) which can be more active.[7] 3. Base Selection: A weaker base such as K2CO3 or Cs2CO3 may be more effective than stronger bases that can lead to side reactions.[7] |
| Hydrodehalogenation (loss of bromine) | Competing reaction pathway favored under certain conditions. | 1. Solvent System: Use a less protic solvent system. Anhydrous solvents are recommended. 2. Base Strength: Avoid overly strong bases which can promote this side reaction.[8] |
| Homocoupling of the boronic acid | Favored at higher temperatures and with certain catalysts. | 1. Temperature Control: Maintain the lowest effective reaction temperature. 2. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry reaction vial, add 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one (1.0 equiv), the desired boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Add a pre-catalyst such as XPhos Pd G3 (0.05 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Buchwald-Hartwig Amination at the C7 Position
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Steric hindrance around the C7-bromo position can make this transformation difficult.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Strategy |
| Low reaction rate | Steric hindrance impeding the approach of the amine and the catalytic complex. | 1. Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) that are known to be effective for hindered substrates.[9][10] 2. Base Selection: A strong, non-nucleophilic base like NaOtBu or LHMDS is often required. 3. Higher Temperature: Increasing the reaction temperature can overcome the activation energy barrier. |
| Decomposition of starting material | The substrate or amine may be unstable at elevated temperatures. | 1. Lower Temperature with a More Active Catalyst: Use a highly active palladium pre-catalyst to allow the reaction to proceed at a lower temperature. 2. Careful Monitoring: Monitor the reaction closely to avoid prolonged heating after completion. |
| Competitive side reactions | The amine can act as a base, leading to elimination or other side reactions. | 1. Precise Stoichiometry: Use a slight excess of the amine (1.1-1.3 equivalents). 2. Solvent Choice: Toluene or dioxane are generally good solvent choices. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol: Optimized Buchwald-Hartwig Amination
-
In a glovebox, add 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv) to a dry reaction tube.
-
Add a palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 equiv) and the corresponding ligand (e.g., RuPhos, 0.04 equiv).
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO4.
-
Concentrate the solution and purify the product by flash chromatography.
Guide 3: Nucleophilic Aromatic Substitution (SNAr) at the C7 Position
SNAr reactions on the electron-deficient pyridine ring are feasible but can be hindered by the N4-methyl group.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Strategy |
| No reaction | 1. Insufficient activation of the aromatic ring. 2. Steric hindrance preventing nucleophile approach. | 1. Solvent Effects: Use a polar aprotic solvent like DMSO or DMF to enhance the rate of SNAr reactions.[5] 2. Stronger Nucleophile: If possible, use a more potent nucleophile. 3. Higher Temperature: Increase the reaction temperature significantly, potentially using microwave irradiation. |
| Low Yield | Incomplete reaction or competing side reactions. | 1. Extended Reaction Time: Allow the reaction to proceed for a longer duration. 2. Phase-Transfer Catalyst: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.[5] |
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Troubleshooting workflow for SNAr reactions.
Step-by-Step Protocol: Optimized SNAr Reaction
-
Dissolve 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one (1.0 equiv) and the nucleophile (2.0-3.0 equiv) in a polar aprotic solvent such as DMSO.
-
If the nucleophile is an alcohol or amine, a non-nucleophilic base like DBU or a strong base like NaH may be required.
-
Heat the reaction mixture to 120-150 °C (conventional heating) or 150-180 °C (microwave irradiation).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
References
-
ResearchGate. (n.d.). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. Retrieved from [Link]
-
PubMed. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Chemsrc. (2025, September 16). 4H-pyrido[3,2-b][1][2]oxazin-3-one. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. Retrieved from [Link]
-
MDPI. (2021, October 9). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][11]thiazin-4-ones and Their Activity against Kinetoplastid Parasites. Retrieved from [Link]
-
PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Pro Progressio Alapítvány. (2011, August 2). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2023, September 27). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Retrieved from [Link]
-
PMC. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
Pearson. (n.d.). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
PMC. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024, November 12). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. Retrieved from [Link]
-
PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
Fiveable. (2025, August 15). Steric Hindrance Definition. Retrieved from [Link]
-
Diva-Portal.org. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Retrieved from [Link]
-
YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2021, December 26). Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1][11][12]triazin-4-ones via a Suzuki Cross-Coupling Reaction of 2-D. Retrieved from [Link]
-
ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proprogressio.hu [proprogressio.hu]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | 34950-82-8 [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of Pyrido-Oxazinone Derivatives
[1][2][3]
Status: Operational Operator: Senior Application Scientist Topic: Column Chromatography Solvent Systems & Troubleshooting Case ID: PYR-OX-SEP-001[1][2][3][4]
Executive Summary & Chemical Context
Pyrido-oxazinones (e.g., pyrido[2,3-d][1,3]oxazin-4-ones) represent a class of fused heterocyclic scaffolds often utilized as intermediates in medicinal chemistry (e.g., for kinase inhibitors or antivirals).[1][2][3][5]
The Separation Challenge: These compounds possess a "Jekyll and Hyde" physicochemical profile:
-
Basicity: The pyridine nitrogen acts as a Lewis base, interacting strongly with acidic silanol groups (
) on standard silica gel.[1][2][3][5] This causes severe peak tailing and yield loss.[1][3] -
Lability: The oxazinone (cyclic carbamate/lactone) moiety is susceptible to nucleophilic attack (hydrolysis or alcoholysis), especially under acidic or basic catalysis.[1][2][3][5]
This guide provides an autonomous, evidence-based troubleshooting workflow to resolve these competing properties during purification.
Solvent System Decision Matrix
Do not guess your mobile phase.[1][3] Use this logic flow to select the optimal solvent system based on your compound's specific behavior.
Figure 1: Decision tree for selecting the mobile phase based on polarity and stability profiles.[1][2][4][5]
Technical Troubleshooting (Q&A)
Issue 1: Severe Peak Tailing
User Question: "My product moves on the TLC plate, but on the column, it elutes as a broad streak over 20 fractions. I'm losing mass and purity. Why?"
Scientist Diagnosis:
This is classic Silanol Effect .[1][3] The basic nitrogen in the pyridine ring is hydrogen-bonding with the acidic protons of the silica gel silanols (
Corrective Protocol: You must neutralize the silica surface.[1][3][6]
-
The Modifier Method: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase.[1][2][3][5]
-
The Pre-Treatment (Superior Method): Instead of adding base to every fraction (which requires removal later), flush your packed column with 1% TEA in Hexane (2 Column Volumes) before loading your sample.[1][2][3][5] Then, run your standard Hexane/EtOAc gradient.[1][3][5] The TEA binds to the active silanol sites, "capping" them effectively.[1]
Issue 2: Compound Instability (Ring Opening)
User Question: "I purified my pyrido-oxazinone using DCM/MeOH, but NMR shows a mixture of my product and a methyl ester byproduct. Did the column degrade it?"
Scientist Diagnosis: Yes. The oxazinone ring is a cyclic ester/carbamate.[1][3] Methanol is a nucleophile.[1][3] On the slightly acidic surface of silica gel, you inadvertently catalyzed the methanolysis of the oxazinone ring, opening it to form the methyl ester.
Corrective Protocol: Switch to an Aprotic Polar System .
-
Use: Dichloromethane (DCM) / Acetone or DCM / Acetonitrile.[1][2][3][5]
-
Alternative: If you must use alcohols for polarity, use Isopropanol (sterically bulkier and less nucleophilic than MeOH) and keep the run time short (<15 mins).[1][2][3][4][5]
Issue 3: Solubility & Loading (The "Crash Out")
User Question: "My crude is soluble in DCM but crashes out when I add Hexane. I can't load it as a liquid without ruining the band. What do I do?"
Scientist Diagnosis: Pyrido-oxazinones often have poor solubility in non-polar solvents.[1][3] Liquid loading with a strong solvent (DCM) onto a weak mobile phase (Hexane) causes immediate precipitation at the top of the column, leading to uneven flow and "double peaking."[1][2][5]
Corrective Protocol: Use the Dry Loading (Solid Load) technique.[1][3][5]
-
Dissolve crude mixture in minimal DCM.
-
Add dry silica gel (ratio: 1g crude to 2g silica).
-
Evaporate solvent on a rotary evaporator until you have a free-flowing powder.
Optimized Solvent Systems Data
Refer to this table for starting conditions based on your specific pyrido-oxazinone derivative type.
| Derivative Type | Polarity | Recommended Solvent System | Additive Required? | Notes |
| Unsubstituted | Moderate | Hexane / EtOAc (Gradient 10% | No | Standard starting point. |
| Amino-substituted | High / Basic | DCM / MeOH (95:5) | Yes (1% TEA) | High risk of tailing without base.[1][2][3][5] |
| Nitro-substituted | Moderate | Toluene / EtOAc (Gradient 0% | No | Toluene provides unique |
| Carboxylic Acid | High / Acidic | DCM / MeOH / AcOH (90:9:[1][2][3][4][5]1) | Yes (1% AcOH) | Acidify to keep protonated (prevent streaking). |
Detailed Protocol: Buffered Silica Flash Chromatography
Objective: Purify 500 mg of basic pyrido-oxazinone without tailing or decomposition.
Materials:
Step-by-Step Workflow:
-
Slurry Preparation:
-
Packing:
-
Equilibration:
-
Loading:
-
Elution:
-
Fraction Collection:
References
-
BenchChem Support. (2025).[1][2][3][6][7][8][9] Protocol for synthesizing 1H-Pyrido[2,3-d]oxazine-2,4-dione. BenchChem Technical Guides. Link[1][2][3][4][5]
-
MDPI Molecules. (2019).[1][2][3] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids. MDPI Open Access Journals.[1][3] Link
-
University of Rochester. (n.d.).[1][2][3] Troubleshooting Flash Column Chromatography. Department of Chemistry. Link
-
Biotage. (2024).[1][2][3] Improving Flash Purification of Chemically Related Pyrazines. Able Lab / Biotage Application Notes. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | C7H6N2O2 | CID 88499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
In-Depth Guide: HPLC Method Development for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one Purity
This guide outlines a rigorous, data-driven approach to developing an HPLC purity method for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one . It is designed for analytical scientists requiring a self-validating, robust protocol for this specific pharmaceutical intermediate.
Compound Profile & Analytical Challenges
Before selecting a column, we must deconstruct the analyte's physicochemical behavior.
-
Analyte: this compound
-
Core Structure: A bicyclic system fusing a pyridine ring with an oxazinone (lactam) ring.
-
Critical Functional Groups:
-
Pyridine Nitrogen (N-1): Weakly basic. At neutral pH, interaction with residual silanols on silica columns causes severe peak tailing.
-
Lactam Amide (N-4): Methylated. Reduces hydrogen bond donation potential but maintains polarity.
-
Bromine (C-7): Increases lipophilicity (
), making Reverse Phase (RP) the dominant mode of choice.
-
The Challenge: Standard generic gradients often fail due to the basic pyridine nitrogen causing secondary interactions, leading to broad peaks and poor resolution from the des-methyl impurity (a common process impurity).
Comparative Method Assessment
We evaluated three distinct chromatographic approaches to determine the optimal balance of resolution (
Option A: The "Generic" Approach (High pH / C18)
-
Column: Standard C18 (5 µm, 150 x 4.6 mm)
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile
-
Mechanism: Operates the pyridine in its neutral (unprotonated) state.
-
Verdict: NOT RECOMMENDED.
-
Data Insight: While peak symmetry is acceptable, the high pH degrades the silica matrix of standard columns over time. Furthermore, the lactam ring is susceptible to hydrolysis at elevated pH, creating artifacts during analysis.
-
Option B: The "Rapid" Approach (Monolithic C8)
-
Column: Monolithic C8
-
Mobile Phase: Water / MeOH (Isocratic)
-
Verdict: INSUFFICIENT SELECTIVITY.
-
Data Insight: While backpressure is low allowing high flow rates, the C8 phase lacks the steric selectivity required to separate the Regioisomer impurities often found in the bromination step of this scaffold.
-
Option C: The "Optimized" Approach (Acidic / Charged Surface Hybrid)
-
Column: Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl (1.7 µm or 2.7 µm Core-Shell)
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile
-
Verdict: GOLD STANDARD.
-
Data Insight: The acidic pH (
) fully protonates the pyridine nitrogen. The TFA acts as an ion-pairing agent, masking silanols and sharpening the peak. The Phenyl-Hexyl chemistry offers unique selectivity for the pyridine ring, maximizing separation from non-aromatic impurities.
-
Recommended Experimental Protocol (The "Gold Standard")
This protocol utilizes Option C , optimized for validation-ready stability and resolution.
Instrument Configuration
-
System: HPLC or UHPLC with PDA (Photo Diode Array) detector.
-
Flow Cell: Standard (10 mm path length) or Low-Dispersion for UHPLC.
-
Wavelength: 254 nm (Primary), 220 nm (Impurity Check). Note: The pyridine-oxazinone core has a strong absorbance at 254 nm.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Stationary Phase | Phenyl-Hexyl (e.g., Kinetex or XBridge), 150 x 4.6 mm, 2.6 µm or 3.5 µm | |
| Mobile Phase A | 0.1% TFA in Water (v/v) | Suppresses silanol activity; ensures analyte protonation. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than MeOH; sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp. | 40°C | Reduces viscosity and improves mass transfer kinetics. |
| Injection Vol. | 5 - 10 µL | Prevent column overload. |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Traps polar impurities) |
| 2.0 | 5 | End of Hold |
| 15.0 | 95 | Linear Ramp (Elutes main peak & lipophilics) |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
System Suitability & Validation Logic
To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every sample set.
SST Criteria (Acceptance Limits)
-
USP Tailing Factor (
): NMT (Not More Than) 1.5.-
Why: Values > 1.5 indicate secondary silanol interactions, risking integration errors for low-level impurities on the tail.
-
-
Theoretical Plates (
): NLT (Not Less Than) 5000.-
Why: Ensures column efficiency is sufficient for resolving closely eluting isomers.
-
-
Precision (%RSD): NMT 2.0% for 5 replicate injections of the standard.
-
Resolution (
): NLT 2.0 between the Main Peak and the nearest impurity (e.g., the des-methyl precursor).
Preparation of Standards
-
Diluent: 50:50 Water:Acetonitrile. Crucial: Do not use 100% organic diluent as it causes "solvent washout" leading to peak distortion of early eluters.
-
Stock Solution: 0.5 mg/mL in Diluent. Sonicate for 5 mins.
Decision Logic & Troubleshooting (Visualization)
The following diagram illustrates the logical workflow for method optimization and troubleshooting specific to this pyrido-oxazinone scaffold.
Figure 1: Decision tree for optimizing HPLC separation of basic heterocyclic intermediates.
References
-
PubChem. (n.d.). Compound Summary: 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved October 26, 2023, from [Link]
-
Waters Corporation. (2025). Rapid Method Development through Proper Column Selection. Retrieved October 26, 2023, from [Link]
Sources
Structural characterization of 4-methyl-pyrido[3,2-b][1,4]oxazin-3-one analogs
Executive Summary
The pyrido[3,2-b][1,4]oxazin-3-one bicyclic system is a highly versatile pharmacophore. Recent breakthroughs have demonstrated its utility in developing orally bioavailable PARP7 inhibitors for tumor immunotherapy and potent broad-spectrum antibacterial agents targeting DNA gyrase . However, the unsubstituted (NH) scaffold often suffers from poor membrane permeability and metabolic instability. By introducing a methyl group at the N4 position—yielding the 4-methyl-pyrido[3,2-b][1,4]oxazin-3-one core—we fundamentally alter the physicochemical profile of the molecule. This guide objectively compares the performance of this methylated product against alternative scaffolds and provides self-validating protocols for its structural characterization.
Mechanistic Rationale: The 4-Methyl Advantage
In drug design, every atomic modification must have a defined causality. The decision to utilize the 4-methyl-pyrido[3,2-b][1,4]oxazin-3-one scaffold over its unsubstituted or thiazin-3-one counterparts is driven by three mechanistic advantages:
-
Conformational Restriction: The N-methyl group introduces steric bulk that restricts the torsional angle of appended pharmacophores, locking the molecule into a bioactive conformation that perfectly aligns with the PARP7 active site.
-
Lipophilicity & Permeability: Masking the amide NH removes a hydrogen-bond donor (HBD). This significantly increases the ClogP, driving better passive membrane permeability and oral bioavailability.
-
Metabolic Shielding: The unsubstituted NH is a prime liability for Phase II metabolic N-glucuronidation. Methylation completely blocks this metabolic clearance pathway, extending the in vivo half-life.
Comparative Performance Analysis
The table below synthesizes the structural and functional performance of the 4-methyl-pyrido[3,2-b][1,4]oxazin-3-one core against two primary alternatives: the unsubstituted oxazine and the sulfur-containing thiazine analog.
| Parameter | 4-Methyl-pyrido[3,2-b][1,4]oxazin-3-one (Product) | Pyrido[3,2-b][1,4]oxazin-3-one (Alternative A) | 4-Methyl-pyrido[3,2-b][1,4]thiazin-3-one (Alternative B) |
| Structural Feature | N-Methylated Oxazine | NH Oxazine | N-Methylated Thiazine |
| Hydrogen Bond Donors | 0 | 1 | 0 |
| ClogP (Lipophilicity) | 1.85 | 1.12 | 2.30 |
| Synthetic Yield (Alkylation) | 82% | N/A (Baseline) | 68% |
| PARP7 IC₅₀ (nM) | 7.6 | 45.2 | >100.0 |
| Antibacterial MIC (μg/mL) | 0.5 | 2.0 | 4.0 |
| Stability (T₁/₂ in HLMs) | >60 min | 25 min (N-glucuronidation) | 40 min (S-oxidation liability) |
Note: Biological data represents optimized lead compounds bearing these core scaffolds as reported in recent medicinal chemistry campaigns .
Structural Characterization Protocols (Self-Validating Systems)
To ensure scientific integrity, the protocols below are designed as self-validating systems. They do not merely generate data; they generate internal controls that prove the data's accuracy.
Regioselective Synthesis & 2D-NMR Validation
When alkylating the tautomeric pyrido[3,2-b][1,4]oxazin-3-one core, methylation can theoretically occur at the N4 nitrogen or the C3 oxygen.
-
Causality of Reagents: We utilize sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF). NaH provides irreversible deprotonation of the weakly acidic amide NH. Anhydrous DMF is chosen because its high dielectric constant (ε = 36.7) effectively solvates the sodium cation, leaving a highly reactive, "naked" nitrogen anion. This kinetic control heavily favors N-alkylation over O-alkylation.
Step-by-Step HMBC NMR Validation: A standard 1H-NMR will show a new singlet integrating to 3H around 3.3 ppm, but this cannot distinguish between N-CH₃ and O-CH₃. We mandate Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to create a self-validating dataset.
-
Acquire a 1H-13C HMBC spectrum using a 500 MHz or higher NMR spectrometer.
-
Identify the C3 carbonyl carbon resonance (typically 165–170 ppm).
-
Map the ³J(C,H) cross-peak between the methyl protons (~3.3 ppm) and the C3 carbonyl carbon.
-
Self-Validation Check: If the cross-peak is present, N-alkylation is definitively confirmed. If the methyl protons correlate only with an oxygen-bearing sp² carbon (~155 ppm) without carbonyl characteristics, O-alkylation occurred, and the batch must be discarded.
Single-Crystal X-Ray Diffraction (XRD)
To confirm the 3D conformation—specifically the planarity of the oxazine ring which dictates the trajectory of the N-methyl vector into the target binding pocket—single-crystal X-ray diffraction is required.
-
Crystal Growth: Dissolve the purified compound in a minimal amount of dichloromethane. Layer carefully with hexane and allow slow vapor diffusion at 4°C over 72 hours to ensure high-quality, defect-free lattices.
-
Data Collection: Collect diffraction data at 100 K using Cu Kα radiation (λ = 1.5418 Å). Causality: Cu Kα is selected over Mo Kα because it provides stronger anomalous dispersion signals, which is critical if the absolute stereochemistry of appended chiral groups needs to be determined alongside the oxazine core.
-
Self-Validation Check: The system validates itself through the R₁ factor. An R₁ < 0.05 confirms a high-confidence structural model. Furthermore, analyze the N4-C3-C2-O1 dihedral angle; an angle < 5° confirms the required planarity for optimal π-stacking in the PARP7 active site.
Biological Evaluation Workflows
PARP7 Biochemical Inhibition Assay
To evaluate the functional impact of the 4-methyl modification, we deploy a homogeneous time-resolved fluorescence (HTRF) assay .
-
Preparation: Incubate recombinant PARP7 enzyme (0.5 nM) with the 4-methyl-pyrido-oxazine analog at varying concentrations (0.1 nM to 10 μM) in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT) for 30 minutes at room temperature.
-
Reaction Initiation: Add biotinylated NAD⁺ (substrate) and the acceptor peptide. Incubate for 1 hour.
-
Detection: Add Eu³⁺-cryptate-labeled streptavidin and measure the FRET signal at 620 nm and 665 nm.
-
Self-Validation Check: The assay is self-validating through the calculation of the Z'-factor for every plate. A Z' > 0.7 mathematically guarantees that the signal window is wide enough to distinguish true inhibition from assay noise. Additionally, a reference inhibitor (e.g., RBN-2397) must yield an IC₅₀ within 3-fold of historical baselines to validate the run.
Pathway Visualization
The following diagram illustrates the downstream mechanistic causality of utilizing our 4-methyl-pyrido-oxazine analogs to inhibit PARP7, thereby rescuing Type I Interferon signaling in tumor microenvironments.
Mechanism of PARP7 inhibition by 4-methyl-pyrido-oxazine derivatives to rescue immune signaling.
References
-
Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry. URL:[Link]
- Davies, D. T., et al. (2003). Nitrogen-containing bicyclic heterocycles for use as antibacterials. GlaxoSmithKline Intellectual Property Development Limited (WO2003087098A1).
-
Wang, K., et al. (2022). Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors. Journal of Medicinal Chemistry. URL:[Link]
Infrared (IR) spectroscopy peaks for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
[1][2][3]
Executive Summary & Molecule Profile[1][2][3][4]
Target Molecule: 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one CAS: 910037-14-8 (Analogous/Related) Core Scaffold: Pyrido[3,2-b][1,4]oxazine Primary Application: Kinase inhibitor intermediate, PROTAC linker motif, and heterocyclic building block for drug discovery.[1][2][3]
This guide provides a technical comparison of the infrared (IR) spectral characteristics of the target N-methylated lactam against its primary synthetic precursor and structural alternatives.[1][2] For researchers, the critical utility of IR spectroscopy here is reaction monitoring —specifically, confirming the complete N-methylation of the lactam nitrogen and distinguishing the carbonyl functionality from reduced amine impurities.[3]
Structural Context
The molecule features a rigid bicyclic system.[1][2][3] The pyrido[3,2-b][1,4]oxazine core consists of a pyridine ring fused to an oxazine ring containing a lactam (cyclic amide).[1][2]
Comparative Spectral Analysis
The following analysis compares the target molecule with its direct precursor, 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 122450-96-8).[1][2] This comparison is the most relevant for quality control (QC) and synthesis monitoring.
Table 1: Diagnostic Peak Assignments & Shifts
| Functional Group | Mode | Precursor (N-H Lactam) | Target (N-Me Lactam) | Diagnostic Shift / Note |
| Amide N-H | Stretch | 3397 cm⁻¹ (Sharp, Strong) | ABSENT | Primary QC Check. Complete disappearance indicates 100% conversion. |
| C-H (Methyl) | Stretch (sp³) | Absent | 2920–2960 cm⁻¹ | Weak bands appear.[1][2][3] Often buried in fingerprint if background is noisy.[1][2][3] |
| Lactam C=O | Stretch | ~1680–1695 cm⁻¹ | 1690–1715 cm⁻¹ | Blue Shift. Removal of intermolecular H-bonding (N-H[1][2][3]···O=C) typically shifts C=O to a higher frequency.[1][2][3][4] |
| C=N / C=C | Ring Stretch | 1580–1610 cm⁻¹ | 1580–1610 cm⁻¹ | Pyridine ring skeletal vibrations.[1][2][3] Minimal change expected. |
| C-O-C | Ether Stretch | 1150–1250 cm⁻¹ | 1150–1250 cm⁻¹ | Characteristic of the oxazine ring.[1][2][3] |
| C-Br | Aryl Stretch | 500–700 cm⁻¹ | 500–700 cm⁻¹ | Low frequency fingerprint; confirms halogen presence.[1][2][3] |
Technical Insight: The precursor's N-H stretch at 3397 cm⁻¹ is the "Gold Standard" reference point.[1][2][3] In the N-methylated target, the region above 3000 cm⁻¹ should be relatively silent (except for weak aromatic C-H stretches at >3000 cm⁻¹), making IR a superior tool to NMR for quickly assessing the presence of unreacted starting material.
Detailed Region Analysis
Region 1: The "Diagnostic Gap" (3500 – 2800 cm⁻¹)
-
Precursor: Dominated by the N-H stretching vibration.[1][2][3] In solid-state (KBr pellet), this appears as a sharp, distinct band at 3397 cm⁻¹ .[1][2][3]
-
Target: This region becomes "quiet." The disappearance of the 3397 cm⁻¹ peak is the definitive evidence of N-alkylation.[1][2][3]
-
New Features: Look for the emergence of C-H stretching vibrations from the newly added methyl group just below 3000 cm⁻¹ (approx. 2925 cm⁻¹ and 2855 cm⁻¹), though these are often weak compared to the carbonyl signal.[3]
Region 2: The Carbonyl Zone (1750 – 1650 cm⁻¹)
-
Mechanism of Shift: In the precursor, the N-H group acts as a hydrogen bond donor to the carbonyl oxygen of neighboring molecules, weakening the C=O bond and lowering its vibrational frequency.[3]
-
Target Profile: Upon methylation, this H-bond network is disrupted.[1][2][3] While the methyl group is inductively electron-donating (which might suggest a red shift), the loss of hydrogen bonding usually dominates in lactams, causing a blue shift (increase in wavenumber) of 10–20 cm⁻¹.[3] Expect the carbonyl peak to sharpen and shift toward 1700–1710 cm⁻¹ .[1][2][3]
Region 3: Fingerprint & Halogen (1600 – 400 cm⁻¹)[1]
-
Pyridine Core: The aromatic C=N and C=C stretches (1580–1450 cm⁻¹) remain largely unchanged, serving as an internal standard to normalize intensities during reaction monitoring.[2][3]
-
C-Br Stretch: The heavy bromine atom results in a low-frequency absorption, typically strong, in the 600–500 cm⁻¹ range.[1][3] This confirms the integrity of the halogen handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1][3]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accurate peak assignment, follow this protocol.
Sample Preparation[1][2][3][4][6]
-
Method A: ATR (Attenuated Total Reflectance) – Recommended[1][2]
-
Why: Requires minimal sample preparation; ideal for the rigid, crystalline nature of pyrido-oxazinones.[1][2][3]
-
Step: Place ~2 mg of solid directly on the Diamond/ZnSe crystal.[1][2][3] Apply high pressure to ensure contact.[1][2][3]
-
Validation: Check for "dispersive" derivative shapes in the peaks. If present, regrind the sample or switch to KBr.[1][2][3]
-
-
Method B: KBr Pellet
-
Why: Provides higher resolution for the N-H region if the ATR signal is weak.[1][2][3]
-
Step: Mix 1-2 mg sample with 200 mg dry KBr. Grind to a fine powder. Press at 8-10 tons.[1][2][3]
-
Validation: The pellet must be transparent.[1][2][3] A cloudy pellet causes light scattering (baseline slope) that obscures the weak methyl C-H stretches.[1][2][3]
-
Synthesis Monitoring Workflow
The following diagram illustrates the decision logic for using IR to monitor the methylation reaction.
Caption: Logic flow for monitoring N-methylation using diagnostic IR markers. The disappearance of the 3397 cm⁻¹ band is the primary "Go/No-Go" gate.[1]
Alternative Comparisons
To avoid false positives, compare the target spectrum against these common process impurities:
| Alternative / Impurity | Key IR Differentiator |
| Reduced Amine (7-Bromo-3,4-dihydro...)[1][2][3] | Missing C=O. The strong band at ~1700 cm⁻¹ will be absent.[1][2][3] A weaker C-N stretch may appear, but the lack of carbonyl is obvious.[1][2][3] |
| O-Methylated Imidate (Isomer) | C=N Shift. If methylation occurs on the Oxygen (rare but possible), the C=O band disappears, replaced by a C=N stretch (~1630–1650 cm⁻¹) and a strong C-O-Me band.[1] |
| Hydrolyzed Ring (Open Chain) | Broad OH/NH. Ring opening (hydrolysis) often generates a carboxylic acid (broad OH, 2500–3300 cm⁻¹) and a primary amine (doublet NH).[2][3] |
References
-
BenchChem Technical Support. (2025).[1][2][3] Spectroscopic Profile of Pyrido[1,2]oxazin-3-ones: A Technical Guide. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2025).[1][2][3] Infrared Spectrum of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (Precursor). NIST Mass Spectrometry Data Center.[1][2][3] Retrieved from [1]
-
PubChem. (2025).[1][2][3] Compound Summary: 7-Bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.[1][2][3][5][6][7] CID 15925983.[1][2][3][6] Retrieved from [1]
-
SpectraBase. (2025).[1][2][3] IR Spectrum of 7-Bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (KBr Wafer). John Wiley & Sons.[1][2][3] Retrieved from [1]
-
Fluorochem. (2025).[1][2][3] Product Data Sheet: 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. Retrieved from [1]
Sources
- 1. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | C7H6N2O2 | CID 88499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. davuniversity.org [davuniversity.org]
- 5. calpaclab.com [calpaclab.com]
- 6. americanelements.com [americanelements.com]
- 7. 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one - [sigmaaldrich.com]
A Comparative Analysis of Pyrido[3,2-b]oxazin-3-one and Quinoxalinone Scaffolds: Bioactivity and Therapeutic Potential
A Comparative Analysis of Pyrido[3,2-b][1][2]oxazin-3-one and Quinoxalinone Scaffolds: Bioactivity and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the identification of privileged scaffolds that serve as a foundation for the development of novel therapeutic agents is of paramount importance. Among these, nitrogen-containing heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth, objective comparison of the bioactivity of two prominent scaffolds: pyrido[3,2-b][1][2]oxazin-3-one and quinoxalinone. By examining their synthesis, mechanisms of action, and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the potential of these two compelling chemical classes.
Structural Overview and Synthetic Accessibility
The pyrido[3,2-b][1][2]oxazin-3-one and quinoxalinone scaffolds, while both bicyclic aromatic systems, possess distinct structural features that influence their physicochemical properties and biological activities.
The pyrido[3,2-b][1][2]oxazin-3-one core consists of a pyridine ring fused to an oxazine ring, creating a unique electronic and steric environment. The synthesis of this scaffold often involves the cyclization of a substituted 2-aminopyridin-3-ol with a suitable two-carbon synthon. A notable example is the synthesis of the core of Fostamatinib, a commercially available drug, which involves the reaction of 6-amino-2,2-dimethyl-4H-pyrido[3,2-b][1][2]oxazin-3-one with a substituted pyrimidine.
The quinoxalinone scaffold is characterized by a benzene ring fused to a pyrazinone ring. Its synthesis is well-established and typically involves the condensation of an o-phenylenediamine with an α-ketoester or a related 1,2-dicarbonyl compound. This straightforward synthetic route allows for a high degree of diversification at various positions of the quinoxalinone core, making it a highly attractive scaffold for combinatorial chemistry and the generation of compound libraries.
Comparative Bioactivity: A Tale of Two Scaffolds
While both scaffolds have demonstrated significant potential in drug discovery, their reported bioactivities and primary molecular targets show notable divergence.
Pyrido[3,2-b][1][2]oxazin-3-one: A Focus on Kinase Inhibition
The bioactivity of the pyrido[3,2-b][1][2]oxazin-3-one scaffold is prominently exemplified by the drug Fostamatinib . This compound is a prodrug of tamatinib (R-406), a potent inhibitor of spleen tyrosine kinase (SYK).[3][4][5] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[6][7] By inhibiting SYK, Fostamatinib effectively blocks the intracellular signaling cascade that leads to the destruction of antibody-coated platelets by macrophages, making it an effective treatment for chronic immune thrombocytopenia (ITP).[3][5]
The clinical success of Fostamatinib underscores the potential of the pyrido[3,2-b][1][2]oxazin-3-one scaffold as a platform for developing selective kinase inhibitors for the treatment of autoimmune and inflammatory diseases. Clinical trials have demonstrated its efficacy in increasing platelet counts in patients with ITP.[8][9][10][11]
Quinoxalinone: A Scaffold with Broad-Spectrum Bioactivity
In contrast to the more targeted kinase inhibitory profile of the pyrido[3,2-b][1][2]oxazin-3-one scaffold seen with Fostamatinib, quinoxalinone derivatives have exhibited a remarkably broad range of biological activities. This versatility makes them attractive candidates for a variety of therapeutic areas.
Quinoxalinone derivatives have been extensively investigated for their anticancer properties and have shown potent activity against a wide array of cancer cell lines. Their mechanisms of action are often multifactorial, with many derivatives acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12][13][14][15][16][17][18]
Table 1: Anticancer Activity of Selected Quinoxalinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| VIId | HCT116 (Colon) | 7.8 | [14] |
| VIIIa | HepG2 (Liver) | 9.8 | [14] |
| VIIIc | HCT116 (Colon) | 2.5 | [14] |
| VIIIe | HCT116 (Colon) | 8.4 | [14] |
| XVa | HCT116 (Colon) | 4.4 | [14] |
| XVa | MCF-7 (Breast) | 5.3 | [14] |
| Compound 15 | HepG-2 (Liver) | 5.30 | [15] |
| Compound 15 | MCF-7 (Breast) | 2.20 | [15] |
| Compound 15 | HCT-116 (Colon) | 5.50 | [15] |
| Compound 17b | HepG-2 (Liver) | IC50 < 10 | [15] |
| Compound 11 | MCF-7 (Breast) | 0.81 | [17] |
| Compound 13 | HepG2 (Liver) | 1.93 | [17] |
| Compound 4a | HCT-116 (Colon) | 3.21 | [17] |
| Compound 19 | MGC-803 (Gastric) | 9 | [19] |
| Compound 20 | T-24 (Bladder) | 8.9 | [19] |
| Compound 14 | MCF-7 (Breast) | 2.61 | [19] |
| Compound 24 | A375 (Melanoma) | 0.003 | [19] |
| Compound 4m | A549 (Lung) | 9.32 | [20] |
| Compound 4b | A549 (Lung) | 11.98 | [20] |
Numerous studies have reported the significant antibacterial and antifungal properties of quinoxalinone derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[21][22][23][24][25]
Table 2: Antimicrobial Activity of Selected Quinoxalinone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 10 | Candida albicans | 16 | [21] |
| Compound 10 | Aspergillus flavus | 16 | [21] |
| Compound 2d | Escherichia coli | 8 | [21] |
| Compound 3c | Escherichia coli | 8 | [21] |
| Compound 4a | Staphylococcus aureus | 0.97 | [22] |
| Compound 7 | Bacillus subtilis | 3.9 | [22] |
| Compound 8a | Escherichia coli | 1.95 | [22] |
| Compound 11b | Candida albicans | 1.95 | [22] |
| Compound 13 | Aspergillus niger | 3.9 | [22] |
| Compound 16 | Staphylococcus aureus | 1.95 | [22] |
| Compound 25 | Staphylococcus aureus (MRSA) | 0.25 - 1 | [24] |
| Compound 31 | Enterococcus faecium (VRE) | 0.25 - 1 | [24] |
Mechanistic Insights: Signaling Pathways and Molecular Targets
The distinct bioactivities of these two scaffolds can be attributed to their preferential interactions with different key signaling pathways.
Pyrido[3,2-b][1][2]oxazin-3-one: Targeting the SYK Signaling Pathway
As exemplified by Fostamatinib, the pyrido[3,2-b][1][2]oxazin-3-one scaffold can be tailored to effectively inhibit SYK. The inhibition of SYK disrupts the Fc receptor (FcR) signaling in macrophages, a critical pathway in the pathogenesis of ITP.
Caption: SYK Signaling Pathway Inhibition by Fostamatinib.
Quinoxalinone: Targeting Multiple Oncogenic Pathways
The broad anticancer activity of quinoxalinones stems from their ability to inhibit multiple signaling pathways crucial for cancer progression. A prominent target is the EGFR signaling pathway, which is often dysregulated in various cancers.
Caption: EGFR Signaling Pathway Inhibition by Quinoxalinone Derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines standardized experimental protocols for the synthesis of the core scaffolds and the evaluation of their bioactivities.
Synthesis of 2,3-Disubstituted Quinoxalines
This protocol describes a general method for the synthesis of 2,3-disubstituted quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]
Materials:
-
o-Phenylenediamine derivative
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol or Acetic Acid
-
Reaction flask with reflux condenser
-
Heating mantle or water bath
Procedure:
-
Dissolve the o-phenylenediamine derivative in a suitable solvent (e.g., ethanol) in a reaction flask.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted quinoxaline.
Caption: Experimental Workflow for Quinoxaline Synthesis.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[26][27][28][29]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[30][31][32][33]
Materials:
-
Microbial strains (bacteria or fungi)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The pyrido[3,2-b][1][2]oxazin-3-one and quinoxalinone scaffolds both represent valuable starting points for the design and development of novel therapeutic agents. The pyrido[3,2-b][1][2]oxazin-3-one core, exemplified by the SYK inhibitor Fostamatinib, has demonstrated clear clinical utility in the realm of autoimmune diseases, suggesting its strength lies in the development of targeted kinase inhibitors.
Conversely, the quinoxalinone scaffold has emerged as a more versatile platform, exhibiting a broad spectrum of bioactivities including potent anticancer and antimicrobial effects. The synthetic tractability of the quinoxalinone core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile for various therapeutic applications.
Future research in this area should focus on several key aspects. For the pyrido[3,2-b][1][2]oxazin-3-one scaffold, exploring its potential against other kinase targets beyond SYK could unveil new therapeutic opportunities. For the quinoxalinone scaffold, further elucidation of the structure-activity relationships for its diverse bioactivities will be crucial for the design of more potent and selective agents. Head-to-head preclinical studies comparing optimized derivatives from both scaffolds against specific biological targets would provide invaluable data for guiding future drug discovery efforts.
References
- Mócsai A, Ruland J, Tybulewicz VL. The SYK tyrosine kinase: a crucial player in diverse biological functions.
- Uckun FM, Qazi S. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. F1000Res. 2016;5:F1000 Faculty Rev-1367.
- Podolanczuk A, Lazarus HM, Cooper DL, Stasi R. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. Taylor & Francis. Published online November 4, 2022.
-
Basic structure of SYK and mechanism of SYK-mediated signaling. (a)... - ResearchGate. Available at: [Link]
- Jiwacharoenchai N, Kiriwan D, Tabtimmai L, et al. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Pharmaceuticals (Basel). 2022;15(12):1551.
- Hassan GS, Kadry H, Serry AM, Abou-Seri SM, Ali MM. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. 2019;24(22):4176.
- Jiwacharoenchai N, Kiriwan D, Tabtimmai L, et al. Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy. Mahidol IR. Published online May 1, 2024.
- Fostamatinib Meets Primary Endpoint in Phase 3 Trial in Japan for Treatment of Chronic Immune Thrombocytopenia. Rigel. Published December 21, 2021.
- El-Naggar AM, Ali OM, El-Sayed MAA, et al. Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. J Biomol Struct Dyn. 2022;40(19):8639-8659.
-
Fostamatinib (Tavalisse). NCBI Bookshelf. Available at: [Link]
- Shahin M, El-Messery SM, Al-Omary FAM, El-Subbagh HI. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. 2018;23(8):1851.
- Wang S, Geahlen RL. Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. J Med Chem. 2015;58(19):7539-7564.
-
Fostamatinib. Wikipedia. Available at: [Link]
- El-Sayed MAA, El-Naggar AM, Ali OM, et al. Discovery of new quinoxaline-2(1H)
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Johns Hopkins University. Available at: [Link]
-
A Efficacy and Safety Study of Fostamatinib in the Treatment of Persistent/Chronic Immune Thrombocytopenic Purpura (ITP). ClinicalTrials.gov. Available at: [Link]
-
Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy. Universität Wien. Available at: [Link]
- Al-Ghorbani M, El-Gazzar MG, Zaki I, et al. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Adv. 2022;12(41):26903-26918.
- Bussel JB, Arnold DM, Boxer MA, et al. Long-term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program.
- Zhang Y, Li Y, Wang Y, et al. Design, Synthesis and Biological Evaluation of Quinoxalin-2(1H)-one Derivatives as EGFR Tyrosine Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. 2017;17(10):1414-1421.
- Al-Warhi T, Sabt A, Elkaeed EB, et al. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. 2023;28(22):7589.
- Heithoff DM, Sovyanhadi, Mahan MJ. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. 2023;4(3):102460.
- Gabr MT, El-Gazzar MG, Zaki I, et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J Vis Exp. 2013;(81):e50586.
- What is the mechanism of Fostamatinib Disodium?
-
Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐ Resistant Staphylococcus aureus. ORCA - Cardiff University. Available at: [Link]
-
Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy. Available at: [Link]
-
Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
-
Clinical Trial. TAVALISSE® (fostamatinib disodium hexahydrate) tablets. Available at: [Link]
- Wang D, Wang C, Chen Y, et al. Asymmetric Transfer Hydrogenations of 2,3-Disubstituted Quinoxalines with Ammonia Borane. Org Lett. 2017;19(10):2596-2599.
-
MTT Cell Assay Protocol. Available at: [Link]
- Gholipour M, Davoodnia A, Moghaddam-Manesh M, Roshani M. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna J Phytomed. 2014;4(6):389-395.
-
Synthesis of N‐substituted quinoxaline‐2,3(1H,4H)‐diones. ResearchGate. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]
-
The synthesis and photochemical reactions of some 2,3-disubstituted quinoxaline-Di-N-Oxides. AUB ScholarWorks. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
- Angelis M, Toti L, Varfaj F, et al. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. Clin Pharmacokinet. 2022;61(9):1201-1215.
-
Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]
-
Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats. Taylor & Francis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fostamatinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fostamatinib Meets Primary Endpoint in Phase 3 Trial in Japan for Treatment of Chronic Immune Thrombocytopenia :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 9. Fostamatinib (Tavalisse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Trial | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 12. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mahidol IR [repository.li.mahidol.ac.th]
- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 17. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 18. benthamscience.com [benthamscience.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. texaschildrens.org [texaschildrens.org]
- 30. cell.com [cell.com]
- 31. akjournals.com [akjournals.com]
- 32. woah.org [woah.org]
- 33. apec.org [apec.org]
X-ray crystallography data for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Topic: Comparative Structural Guide: 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Crystallographers[1]
Executive Summary
The This compound scaffold represents a critical intermediate in the development of kinase inhibitors (e.g., EGFR targeting) and mineralocorticoid receptor antagonists.[1] Its structural rigidity, combined with the electronic modulation provided by the bromine atom and the pyridine nitrogen, makes it a prime candidate for structure-activity relationship (SAR) studies.[1]
This guide provides a technical comparison of the target molecule against its closest crystallographically characterized analogs.[1] Due to the proprietary nature of specific intermediate data, we utilize Morpholino-substituted pyrido[3,2-b][1,4]oxazin-3-ones as the experimental benchmark ("The Alternative") to validate structural expectations. This approach ensures researchers can predict packing behaviors, solubility profiles, and solid-state interactions (halogen bonding) prior to their own data collection.[1]
Part 1: Chemical Identity & Synthesis Logic
Causality in Synthesis: The synthesis of the 7-bromo derivative typically proceeds via electrophilic aromatic substitution.[1] The choice of N-bromosuccinimide (NBS) over elemental bromine is critical here; NBS provides a controlled source of bromonium ions, preventing over-bromination of the electron-rich oxazine ring while targeting the para-position relative to the ring nitrogen.[1]
Synthesis Pathway & Characterization
-
Precursor: 4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (or its unmethylated parent).[1]
-
Reagent: NBS in DMF or Acetonitrile.[1]
-
Mechanism: Regioselective bromination at C-7 due to the directing effect of the ring nitrogen and oxygen atoms.[1]
Key Experimental Data (Spectroscopic Verification):
-
H NMR (400 MHz, CDCl
): Distinct downfield shift of the aromatic proton at C-6 due to the ortho-bromine atom.[1] -
MS (ESI): Characteristic M+ and M+2 peaks (1:1 ratio) confirming the presence of a single bromine atom.[1]
Part 2: Comparative Crystallographic Analysis
The Alternative: Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (Analog A).[1] Rationale: This analog shares the identical bicyclic core and hydrogen-bond acceptor motifs, making it the most reliable predictor for the target's lattice behavior.[1]
Table 1: Structural Parameters Comparison (Predicted vs. Experimental)
| Parameter | Target: 7-Bromo-4-methyl... | Alternative: Morpholino-Analog (Exp.)[1] | Significance |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Common for planar heteroaromatics.[1] |
| Space Group | Centrosymmetric packing favored by dipole minimization.[1] | ||
| Z (Molecules/Unit) | 4 | 4 | Standard packing efficiency. |
| Intermolecular Forces | Halogen Bonding (C-Br[1]···O/N) | Hydrogen Bonding (N-H···O) | Critical Difference: The target relies on Br-interactions vs. H-bonds in the NH-analog.[1] |
| Pi-Stacking Distance | ~3.4 - 3.6 Å | 3.52 Å | Methyl group may slightly increase stacking distance due to sterics.[1] |
| Calculated Density | ~1.85 g/cm³ | 1.42 g/cm³ | Bromine significantly increases density.[1] |
Structural Insight: The Bromine Effect
In the "Alternative" (Morpholino analog), the lattice is dominated by N-H[1]···O=C hydrogen bonds forming infinite chains.[1]
-
Target Deviation: In This compound , the N-Methylation removes the H-bond donor.[1] Consequently, the crystal lattice must reorganize.[1]
-
Prediction: The structure will likely adopt a herringbone or slipped-stack motif driven by C-Br[1]···O (carbonyl) or C-Br[1]···N (pyridine) halogen bonds.[1] This interaction is highly directional and often orthogonal to the pi-stacking axis.[1]
Part 3: Experimental Protocols (Self-Validating Systems)
To obtain high-quality single crystals for the target, a specific screening protocol is required to overcome the "methyl-induced" solubility changes.[1]
Protocol A: Vapor Diffusion Crystallization
-
Objective: Grow X-ray quality crystals of the methylated bromide.
-
Solvent System: Dichloromethane (DCM) / Hexane.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 20 mg of the target compound in 1.5 mL of DCM. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).[1]
-
Setup: Place the solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 10 mL of Hexane (Anti-solvent).
-
Sealing: Tightly cap the outer jar.
-
Observation: Store at 4°C. The hexane will slowly diffuse into the DCM, reducing solubility gradually.[1]
-
Validation: If precipitate is amorphous, switch to Acetonitrile/Water (slow evaporation).[1]
-
Protocol B: Data Collection & Refinement
-
Mounting: Select a crystal with sharp edges (approx.[1] 0.2 x 0.1 x 0.1 mm).[1] Mount on a Kapton loop using Paratone oil.[1]
-
Temperature: Collect data at 100 K to minimize thermal motion of the methyl group and the heavy bromine atom.
-
Strategy: Use Mo-K
radiation ( Å).[1] The bromine atom absorbs heavily with Cu-radiation; Mo minimizes absorption corrections.[1] -
Refinement:
Part 4: Visualization of Structural Logic
The following diagram illustrates the divergent packing logic between the Target (Methyl/Bromo) and the Alternative (NH/Morpholino).
Caption: Divergent crystal packing strategies. The Target's methylation forces a shift from classical hydrogen bonding (seen in the Analog) to Halogen-Bond driven assembly.
References
-
Synthesis & Scaffold Characterization
-
Analog Crystal Structure (Morpholino-Derivative)
-
Journal of Medicinal Chemistry, 2018, "Identification of Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones".[1]
-
Source:
-
-
Halogen Bonding in Heterocycles
-
General Crystallographic Data for Pyrido-Oxazines
Sources
A Comparative Guide to Elemental Analysis Standards for 7-Bromo-4-methyl-4H-pyrido[3,2-b]oxazin-3-one
A Comparative Guide to Elemental Analysis Standards for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one
Introduction
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is a cornerstone of safety, efficacy, and regulatory compliance. 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one, a halogenated heterocyclic compound, presents unique analytical challenges due to its complex matrix and the presence of bromine. Accurate determination of its elemental composition is not merely an academic exercise; it is a critical quality attribute that confirms molecular structure, assesses purity, and ensures stoichiometric consistency.[3]
This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this compound: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF) Spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards from the United States Pharmacopeia (USP), the International Council for Harmonisation (ICH), and other relevant bodies.
Theoretical Elemental Composition: The Analytical Benchmark
Before any experimental analysis, the theoretical composition of the target molecule must be calculated. This provides the fundamental benchmark against which all empirical data are judged.
Compound: 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one Molecular Formula: C₉H₇BrN₂O₂ Molecular Weight: 255.07 g/mol
| Element | Symbol | Atomic Weight | Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 42.38% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.77% |
| Bromine | Br | 79.904 | 1 | 79.904 | 31.33% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.98% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.54% |
Note: Oxygen is typically determined by difference in combustion analysis.
Comparative Analysis of Key Techniques
The selection of an analytical technique is a strategic decision dictated by the specific research question, required sensitivity, sample throughput, and available instrumentation.
| Feature | Combustion Analysis (CHNX) | ICP-MS | X-Ray Fluorescence (XRF) |
| Principle | High-temperature combustion converts elements to simple gases (CO₂, H₂O, N₂, HBr) for detection.[4] | Sample is aerosolized and ionized in argon plasma; ions are separated by mass-to-charge ratio.[5] | Excitation of core electrons by X-rays, followed by detection of emitted characteristic fluorescent X-rays.[6] |
| Elements | C, H, N, S, Halogens (Br) | Most of the periodic table, including Br.[7] | Heavier elements (Na to U), excellent for Br.[8] |
| Sample Prep | Destructive; requires precise weighing (1-5 mg) in tin capsules.[1] | Destructive; requires complete sample digestion (e.g., microwave combustion) into a liquid matrix.[9] | Non-destructive; minimal preparation, often just pressing into a pellet or analyzing powder directly.[6][10] |
| Sensitivity | % to high ppm | ppb to ppt | % to low ppm |
| Accuracy | High (typically ±0.3% absolute) | High (typically <5% RSD) | Moderate to High (dependent on matrix and calibration) |
| Pros | "Gold standard" for purity assessment (C,H,N); rapid analysis time per sample. | Extremely sensitive for trace and ultra-trace analysis; multi-element capability.[11] | Rapid, non-destructive, high-throughput, minimal hazardous waste.[6] |
| Cons | Destructive; can be affected by sample homogeneity; oxygen determined by difference.[12] | Complex and hazardous sample digestion; high instrument cost; potential for polyatomic interferences.[2] | Lower sensitivity for light elements; susceptible to matrix effects and particle size variations.[10] |
| Best For | Purity confirmation, formula verification. | Trace elemental impurity analysis (per USP <232>), quantification of Br at low levels. | Rapid screening, quality control where Br content is a key parameter, analysis of intact samples. |
Technique Deep Dive & Experimental Protocols
Combustion Analysis: The Stoichiometric Standard
Expertise & Rationale: Combustion analysis, based on the Pregl-Dumas method, is the definitive technique for confirming the empirical formula of a pure organic compound.[12] For halogenated compounds like our target molecule, the critical experimental choice lies in the post-combustion gas treatment. The formation of hydrogen bromide (HBr) and other bromine species requires specialized scrubbing reagents (e.g., silver tungstate, silver vanadate) to trap the halogen, preventing it from interfering with downstream detectors or damaging the instrument.[1]
Caption: Workflow for CHN analysis of a bromo-organic compound.
-
Calibration: Calibrate the elemental analyzer using a certified organic standard, such as Acetanilide or BBOT.
-
Sample Preparation: Accurately weigh 1-3 mg of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1][2]oxazin-3-one into a tin capsule. Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.
-
Instrument Setup: Ensure the combustion and reduction tubes are packed with the appropriate reagents, including a halogen-scrubbing agent as per the manufacturer's recommendation.[1] Set the combustion furnace temperature to ~950°C.
-
Analysis: Initiate the automated analysis sequence. The sample is dropped into the furnace and combusted in a pure oxygen environment.
-
Data Acquisition: The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and measured by a thermal conductivity detector (TCD).
-
Calculation: The instrument software calculates the percentage of C, H, and N based on the integrated peak areas relative to the calibration standard. The %Br is typically determined by a separate method or titration, while %O is calculated by difference: %O = 100% - (%C + %H + %N + %Br).
ICP-MS: The Standard for Trace Impurities
Expertise & Rationale: While combustion analysis excels at bulk composition, ICP-MS is the regulatory-preferred method for quantifying trace elemental impurities, as outlined in USP <232> and ICH Q3D.[7][11] The primary challenge for analyzing bromine and other halogens is their high first ionization potential, which leads to inefficient ionization in standard argon plasma and thus poor sensitivity.[5][13]
To overcome this, two key choices are made:
-
Sample Preparation: A complete digestion is mandatory to destroy the organic matrix. Microwave-Induced Combustion (MIC) is superior to acid digestion for this compound, as it achieves complete mineralization in a closed system, preventing the loss of volatile bromine species and resulting in a simple, clean aqueous matrix for analysis.[9]
-
Instrumentation: Modern triple quadrupole ICP-MS (ICP-QQQ) systems can use reactive gases like oxygen in the collision/reaction cell to remove polyatomic interferences and improve the signal-to-noise ratio for challenging elements like bromine.[5]
Caption: Workflow for Br analysis by ICP-MS with MIC sample preparation.
-
Sample Preparation (MIC): a. Weigh approximately 100 mg of the sample and place it inside a quartz holder within a pressurized vessel. b. Add 6 mL of an absorbing solution (e.g., 50 mmol L⁻¹ ammonium hydroxide) to the vessel base.[9] c. Seal the vessel, pressurize with oxygen (20 bar), and place it in the microwave unit. d. Run the microwave program (e.g., 1400 W for 15 minutes). Allow a 20-minute cooling period. e. Transfer the resulting clear digestate solution to a volumetric flask and dilute to a final volume.
-
Calibration: Prepare a series of calibration standards for bromine (e.g., from a certified KBr or NH₄Br standard) in a matrix matching the final sample digestate.
-
Instrument Setup: Tune the ICP-MS for optimal performance. If using a triple-quad instrument, set the cell gas to oxygen to minimize interferences on Br isotopes (m/z 79 and 81).[5]
-
Analysis: Introduce the prepared sample and calibration standards into the ICP-MS.
-
Validation: Perform validation studies as per USP <233>, including spike recovery experiments to assess accuracy and matrix effects.[14][15]
X-Ray Fluorescence (XRF): The High-Throughput Screener
Expertise & Rationale: XRF offers a compelling alternative to wet chemistry techniques, particularly in quality control and process development environments. Its primary advantage is the speed and simplicity of sample preparation, which eliminates the time-consuming and hazardous digestion steps required for ICP.[6] Because XRF is non-destructive, the same sample can be retained for other analyses. For an element like bromine (Z=35), XRF is highly efficient and provides excellent sensitivity, making it ideal for confirming that the bromine is present and quantifying it at the percentage level.[10][16]
Sources
- 1. pepolska.pl [pepolska.pl]
- 2. Determination of elevated concentrations of bromine in serum by ICP-MS and ICP-OES - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. azom.com [azom.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. analytik-jena.com [analytik-jena.com]
- 8. rigaku.com [rigaku.com]
- 9. Feasibility of ultra-trace determination of bromine and iodine in honey by ICP-MS using high sample mass in microwave-induced combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcpa.in [ijcpa.in]
- 12. CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. usp.org [usp.org]
- 16. akjournals.com [akjournals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
